Technical Documentation Center

ARI-3531 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ARI-3531

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to ARI-3531: A Potent and Selective Prolyl Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract ARI-3531, with the chemical name [(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid, is a highly potent and sele...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARI-3531, with the chemical name [(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid, is a highly potent and selective inhibitor of prolyl endopeptidase (PREP). This document provides a comprehensive overview of the chemical structure, mechanism of action, and available data on ARI-3531, intended to serve as a technical guide for researchers and professionals in the field of drug development.

Chemical Structure and Properties

ARI-3531 is a synthetic organic molecule characterized by a pyrrolidine-2-boronic acid moiety linked to a substituted butanoyl group. The boronic acid functional group is crucial for its inhibitory activity against serine proteases like PREP.

IUPAC Name: [(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid[1]

Synonyms: compound 22[1]

Chemical Formula: C₁₈H₂₆BN₃O₅

Molecular Weight: 375.23 g/mol

(Data unavailable in the public domain for experimental properties such as melting point, solubility, and pKa.)

Mechanism of Action: Inhibition of Prolyl Endopeptidase (PREP)

ARI-3531 is a selective inhibitor of prolyl endopeptidase (PREP), a cytosolic serine protease. PREP is involved in the maturation and degradation of peptide hormones and neuropeptides, making it a target for various therapeutic areas, including neurological disorders.

The inhibitory mechanism of boronic acid-containing compounds like ARI-3531 against serine proteases is well-established. The boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site. This interaction mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.

Below is a simplified representation of the proposed binding of ARI-3531 to the active site of PREP.

G cluster_prep PREP Active Site Serine Serine Histidine Histidine Serine->Histidine Aspartate Aspartate Histidine->Aspartate ARI-3531 ARI-3531 Boronic Acid Moiety Boronic Acid Moiety ARI-3531->Boronic Acid Moiety contains Boronic Acid Moiety->Serine Forms reversible covalent bond

Caption: Proposed interaction of ARI-3531 with the catalytic triad of the PREP active site.

Quantitative Data

Publicly available, specific quantitative data for ARI-3531, such as IC₅₀ or Kᵢ values from the primary literature (PMID: 23594271), is not accessible through the performed searches. Access to the full scientific publication is required to provide a detailed table of its inhibitory potency and selectivity.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of ARI-3531 are contained within the primary scientific literature (PMID: 23594271). Without access to the full text of this publication, a comprehensive description of these methodologies cannot be provided.

A generalized workflow for the discovery and evaluation of a PREP inhibitor like ARI-3531 is outlined below.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Start Synthesis Synthesis of ARI-3531 Start->Synthesis End End Purification Purification and Characterization Synthesis->Purification PREP_Assay In vitro PREP inhibition assay Purification->PREP_Assay Selectivity_Assay Selectivity profiling (e.g., against FAP) PREP_Assay->Selectivity_Assay Selectivity_Assay->End

Caption: Generalized workflow for the synthesis and in vitro evaluation of ARI-3531.

Concluding Remarks

ARI-3531 is a promising prolyl endopeptidase inhibitor with a well-defined chemical structure. Its boronic acid moiety is key to its mechanism of action, enabling potent and selective inhibition of PREP. While the foundational information regarding its identity has been established, a thorough understanding of its quantitative inhibitory properties and the experimental procedures for its synthesis and evaluation necessitates access to the full-text scientific literature. Further research based on the detailed data within the primary publication will be crucial for advancing the development of ARI-3531 as a potential therapeutic agent.

References

Exploratory

Unraveling the Mechanism of Action of ARI-3531: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: Information regarding "ARI-3531" is not available in the public domain. Extensive searches for this designation have not yielded any scientific li...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Information regarding "ARI-3531" is not available in the public domain. Extensive searches for this designation have not yielded any scientific literature, clinical trial data, or corporate press releases that would allow for a detailed explanation of its mechanism of action. The following guide is a template that can be populated once information on ARI-3531 becomes available. It is structured to meet the requirements of an in-depth technical guide for a scientific audience.

Introduction

A comprehensive introduction to ARI-3531 would be presented here. This would include its classification (e.g., small molecule, monoclonal antibody, etc.), its intended therapeutic target, and the clinical indication it is being developed for.

Core Mechanism of Action

This section would form the nucleus of the guide, detailing the molecular interactions of ARI-3531.

Target Engagement and Binding Profile

A thorough description of the primary molecular target of ARI-3531 would be provided. This would include quantitative data on its binding affinity and kinetics.

Table 1: Binding Affinity and Kinetics of ARI-3531

ParameterValueExperimental Method
Kd (nM)Data not availablee.g., Surface Plasmon Resonance
Kon (M-1s-1)Data not availablee.g., Surface Plasmon Resonance
Koff (s-1)Data not availablee.g., Surface Plasmon Resonance
IC50 (nM)Data not availablee.g., In vitro enzyme assay
EC50 (nM)Data not availablee.g., Cell-based functional assay
Signaling Pathway Modulation

A detailed narrative of how ARI-3531 modulates its target's signaling pathway would be presented here. This would describe the downstream effects of target engagement.

ARI3531_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ARI3531 ARI-3531 Receptor Target Receptor ARI3531->Receptor Binds Downstream1 Downstream Effector 1 Receptor->Downstream1 Activates/Inhibits Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: Hypothetical signaling pathway for ARI-3531.

Experimental Protocols

Detailed methodologies for key experiments would be provided to allow for replication and verification of findings.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Objective: To determine the on-rate, off-rate, and equilibrium dissociation constant of ARI-3531 binding to its target.

  • Instrumentation: e.g., Biacore T200

  • Methodology:

    • Immobilization of the target protein on a sensor chip.

    • Flowing a series of concentrations of ARI-3531 over the chip.

    • Monitoring the change in refractive index to measure association and dissociation.

    • Fitting the data to a kinetic binding model.

In Vitro Functional Assays
  • Objective: To quantify the functional effect of ARI-3531 on its target's activity.

  • Methodology: A detailed, step-by-step protocol for a relevant cell-based or biochemical assay would be described here.

Experimental_Workflow start Start: Prepare Reagents step1 Immobilize Target Protein start->step1 step2 Introduce ARI-3531 at Various Concentrations step1->step2 step3 Measure Binding/Activity step2->step3 step4 Data Analysis step3->step4 end End: Determine Potency step4->end

Caption: Generalized workflow for an in vitro experiment.

Preclinical and Clinical Evidence

This section would summarize the key findings from preclinical studies (in vitro and in vivo models) and any available clinical trial data that support the proposed mechanism of action.

Table 2: Summary of Efficacy Data

Study TypeModelEndpointResult
e.g., In vivoe.g., Xenograft mouse modele.g., Tumor growth inhibitionData not available
e.g., Phase I Clinical Triale.g., Healthy volunteerse.g., Pharmacodynamic biomarker changeData not available

Conclusion

A concluding summary would reiterate the key aspects of ARI-3531's mechanism of action and discuss its potential therapeutic implications.

Disclaimer: As "ARI-3531" is not a recognized compound in the public domain, this guide is a structural template. All specific data and experimental details are placeholders and will require actual research findings to be populated.

Foundational

discovery and synthesis of ARI-3531

An In-depth Technical Guide to the Discovery and Synthesis of ARI-3531 Introduction ARI-3531, chemically known as N-(pyridine-3-carbonyl)-Val-boroPro, is a highly potent and selective small molecule inhibitor of prolyl o...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of ARI-3531

Introduction

ARI-3531, chemically known as N-(pyridine-3-carbonyl)-Val-boroPro, is a highly potent and selective small molecule inhibitor of prolyl oligopeptidase (PREP).[1][2] PREP is a serine protease that has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders and cancer, making it an attractive therapeutic target.[3] The development of ARI-3531 represents a significant advancement in the quest for selective PREP inhibitors, offering a valuable chemical tool for elucidating the biological functions of PREP and exploring its therapeutic potential.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ARI-3531, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The discovery of ARI-3531 was part of a broader effort to develop selective inhibitors for post-proline cleaving enzymes, a family of serine proteases that includes PREP and Fibroblast Activation Protein (FAP).[4][6] FAP is a promising target for cancer therapy due to its selective expression on stromal fibroblasts in epithelial carcinomas.[4][6] The challenge in developing inhibitors for these enzymes lies in achieving high selectivity over other related proteases, such as the dipeptidyl peptidases (DPPs).[4][6]

ARI-3531 was designed as a boronic acid-based inhibitor, a class of compounds known for their ability to form a stable, covalent but reversible bond with the catalytic serine residue in the active site of serine proteases.[4][7] The design strategy focused on modifying the N-acyl group of a Val-boroPro scaffold to achieve high potency and selectivity for PREP. This led to the identification of the pyridine-3-carbonyl moiety as an optimal group for PREP inhibition, resulting in the discovery of ARI-3531.[4][6]

Quantitative Data

The inhibitory activity and selectivity of ARI-3531 have been characterized through enzymatic assays. The key quantitative data are summarized in the table below.

Parameter Value Target Enzyme Reference
Ki (Inhibition Constant) 0.73 nMProlyl Oligopeptidase (PREP)[1][2]
Selectivity over FAP >77,000-foldPREP vs. FAP[6][8][9]
Selectivity over DPPs HighPREP vs. DPPs[6][8][9]

Synthesis of ARI-3531

While a detailed, step-by-step synthesis protocol for ARI-3531 has not been published, a generalized synthetic route can be inferred from the synthesis of analogous compounds such as Val-boroPro. The synthesis is described as being straightforward and resulting in a stable compound.[4] The general approach involves the coupling of an N-protected valine residue with a protected boro-proline derivative, followed by deprotection and acylation with nicotinic acid (pyridine-3-carboxylic acid).

Generalized Synthetic Scheme:
  • Coupling: N-Boc-L-Valine is coupled with L-boroProline pinanediol ester hydrochloride using a peptide coupling agent such as HATU in the presence of a non-nucleophilic base like DIEA in an anhydrous solvent like DMF.

  • Deprotection: The Boc protecting group is removed from the valine residue under acidic conditions, for example, using HCl in dioxane or trifluoroacetic acid (TFA).

  • Acylation: The deprotected Val-boroPro intermediate is then acylated with nicotinic acid (pyridine-3-carboxylic acid) using a suitable coupling agent to yield the final product, ARI-3531.

  • Purification: The final compound is purified using techniques such as semi-preparative HPLC.

Experimental Protocols

Prolyl Oligopeptidase (PREP) Inhibition Assay

The inhibitory potency of ARI-3531 against PREP can be determined using a fluorogenic substrate-based enzymatic assay.

Materials:

  • Recombinant human PREP enzyme

  • Assay Buffer: 50 mM KH2PO4, 1.5 mM MgCl2, 10 mM NaCl, 1 mM EDTA, pH 7.4

  • Fluorogenic Substrate: Suc-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • ARI-3531 (or other test inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare a solution of recombinant human PREP in the assay buffer.

  • Prepare serial dilutions of ARI-3531 in DMSO and then dilute further in the assay buffer.

  • In a 96-well black microplate, add the PREP enzyme solution to each well.

  • Add the diluted ARI-3531 solutions to the respective wells. Include a control with DMSO only (no inhibitor).

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate, Suc-Gly-Pro-AMC, to each well.

  • Immediately begin monitoring the fluorescence intensity at 37°C for 60 minutes using a fluorescence plate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each concentration of ARI-3531 relative to the control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Mechanism of Action and Signaling Pathways

ARI-3531 exerts its biological effects through the potent and selective inhibition of prolyl oligopeptidase. PREP is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. While the full spectrum of its physiological substrates is not completely understood, PREP has been shown to be involved in several cellular processes and signaling pathways, particularly in the context of neurodegenerative diseases and cancer.

In neurodegenerative diseases such as Alzheimer's and Parkinson's, PREP is believed to play a role in the aggregation of pathogenic proteins like amyloid-beta, tau, and alpha-synuclein. Inhibition of PREP has been shown to reduce the aggregation of these proteins and promote their clearance, potentially through the enhancement of autophagy.

PREP_Signaling_Pathway cluster_neurodegeneration Neurodegenerative Disease cluster_intervention Therapeutic Intervention Protein_Aggregation Protein Aggregation (α-synuclein, Tau) Neuronal_Cell_Death Neuronal Cell Death Protein_Aggregation->Neuronal_Cell_Death ARI3531 ARI-3531 PREP PREP ARI3531->PREP Inhibits PREP->Protein_Aggregation Promotes Autophagy Autophagy PREP->Autophagy Inhibits Autophagy->Protein_Aggregation Clears

Caption: Putative signaling pathway affected by ARI-3531 in neurodegenerative disease.

Experimental Workflow: Screening for PREP Inhibitors

The discovery of potent and selective inhibitors like ARI-3531 typically follows a structured workflow, from initial screening to lead optimization.

Experimental_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (High-Throughput PREP Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Secondary_Screen Secondary Screen (Selectivity Assays vs. FAP, DPPs) Hit_Compounds->Secondary_Screen Selective_Hits Selective Hits Secondary_Screen->Selective_Hits Lead_Optimization Lead Optimization (SAR Studies) Selective_Hits->Lead_Optimization ARI3531 ARI-3531 (Optimized Lead) Lead_Optimization->ARI3531

Caption: A typical experimental workflow for the discovery of a selective PREP inhibitor like ARI-3531.

Conclusion

ARI-3531 is a potent and highly selective inhibitor of prolyl oligopeptidase, developed through a rational design approach targeting post-proline cleaving enzymes. Its boronic acid warhead allows for effective inhibition of PREP, while its chemical structure provides remarkable selectivity over other related proteases. The ease of its synthesis and its stability make it an excellent tool for further investigation into the roles of PREP in health and disease. The data and protocols presented in this guide are intended to facilitate future research aimed at leveraging the therapeutic potential of PREP inhibition.

References

Exploratory

An In-depth Technical Guide on ARI-3531: A Selective Prolyl Endopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract ARI-3531, chemically identified as [(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid, is a potent and highly se...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARI-3531, chemically identified as [(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid, is a potent and highly selective inhibitor of prolyl endopeptidase (PREP). PREP is a serine protease implicated in the pathophysiology of various neurological, inflammatory, and fibrotic diseases. This document provides a comprehensive overview of the physical and chemical properties of ARI-3531, detailed experimental protocols for its synthesis and characterization, and an exploration of the key signaling pathways modulated by its inhibitory action on PREP.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of ARI-3531, with data sourced from the PubChem database (CID 91827371).

PropertyValueSource
IUPAC Name [(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid[1]
Molecular Formula C19H28BN3O5PubChem
Molecular Weight 390.26 g/mol PubChem
Canonical SMILES CC(C)C(C(=O)N1CCCC1B(O)O)NC(=O)C2=CC=NC=C2PubChem
InChI Key MXZNUGFCDVAXLG-CHWSQXEVSA-N[2]
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 5PubChem
Exact Mass 390.2177 g/mol PubChem
Monoisotopic Mass 390.2177 g/mol PubChem
Topological Polar Surface Area 121 ŲPubChem
Heavy Atom Count 28PubChem
Complexity 586PubChem

Mechanism of Action and Biological Activity

ARI-3531 is a boronic acid-based inhibitor that selectively targets prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP)[1]. PREP is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues[3][4]. The boronic acid moiety of ARI-3531 forms a covalent but reversible bond with the catalytic serine residue in the active site of PREP, leading to potent inhibition of its enzymatic activity.

The high selectivity of ARI-3531 for PREP over other related proteases, such as fibroblast activation protein (FAP) and dipeptidyl peptidases (DPPs), makes it a valuable tool for studying the specific roles of PREP in biological processes and as a potential therapeutic agent.

Experimental Protocols

Synthesis of ARI-3531

The synthesis of ARI-3531 involves a multi-step process, as detailed in the primary literature. The general approach involves the coupling of a protected pyrrolidine-2-boronic acid with a dipeptide fragment, followed by deprotection. The key steps are outlined below, and researchers should refer to the cited publication for precise reaction conditions, reagent quantities, and purification methods.

General Synthetic Scheme:

  • Preparation of the Dipeptide Fragment: N-(pyridin-4-ylcarbonyl)-L-valine is synthesized by the reaction of L-valine methyl ester hydrochloride with isonicotinoyl chloride, followed by saponification.

  • Coupling Reaction: The synthesized dipeptide is then coupled with (S)-pyrrolidine-2-boronic acid pinanediol ester using a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Deprotection: The pinanediol protecting group on the boronic acid is removed under acidic conditions to yield the final product, ARI-3531.

Prolyl Endopeptidase (PREP) Inhibition Assay

The inhibitory potency of ARI-3531 against PREP can be determined using a fluorometric assay. This assay measures the cleavage of a synthetic fluorogenic substrate by PREP in the presence and absence of the inhibitor.

Materials:

  • Recombinant human PREP

  • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • ARI-3531 (dissolved in a suitable solvent like DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of ARI-3531 in the assay buffer.

  • In a 96-well plate, add a fixed amount of PREP enzyme to each well.

  • Add the different concentrations of ARI-3531 to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

  • Determine the percentage of inhibition for each concentration of ARI-3531 and calculate the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Biological Relationships

The inhibition of PREP by ARI-3531 can modulate various downstream signaling pathways. PREP is known to be involved in the metabolism of several neuropeptides and peptide hormones that act as signaling molecules. Furthermore, PREP can influence inflammatory and fibrotic processes.

PREP Inhibition and Neuropeptide Signaling

The following diagram illustrates the general mechanism by which PREP inhibition can affect neuropeptide signaling.

PREP_Inhibition_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptide Neuropeptide (e.g., Substance P, Bradykinin) Receptor GPCR Neuropeptide->Receptor Binds & Activates PREP Prolyl Endopeptidase (PREP) Neuropeptide->PREP Degraded by Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) Receptor->Downstream Initiates Inactive_Fragments Inactive Fragments PREP->Inactive_Fragments Cleaves into ARI3531 ARI-3531 ARI3531->PREP Inhibits

Caption: Inhibition of PREP by ARI-3531 prevents the degradation of neuropeptides, increasing their availability to bind to receptors and activate downstream signaling pathways.

Experimental Workflow for Assessing PREP Inhibition

The logical workflow for evaluating a potential PREP inhibitor like ARI-3531 is depicted in the diagram below.

Experimental_Workflow Start Hypothesis: Compound X is a PREP inhibitor Synthesis Chemical Synthesis of Compound X (e.g., ARI-3531) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_vitro_assay In Vitro Enzymatic Assay (Fluorometric) Purification->In_vitro_assay IC50 Determine IC50 Value In_vitro_assay->IC50 Selectivity Selectivity Profiling (vs. FAP, DPPs, etc.) IC50->Selectivity Cell_based Cell-Based Assays (Target engagement, downstream effects) Selectivity->Cell_based In_vivo In Vivo Studies (Animal models of disease) Cell_based->In_vivo Conclusion Conclusion: Efficacy & Mechanism of Action In_vivo->Conclusion

Caption: A typical experimental workflow for the discovery and validation of a novel PREP inhibitor.

Conclusion

ARI-3531 is a highly selective and potent inhibitor of prolyl endopeptidase. Its well-defined chemical structure and mechanism of action make it an invaluable research tool for elucidating the multifaceted roles of PREP in health and disease. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PREP with selective inhibitors like ARI-3531. Further studies are warranted to explore its efficacy in various preclinical models of neurological and fibrotic disorders.

References

Foundational

comprehensive literature review of ARI-3531

I am unable to provide a comprehensive literature review on "ARI-3531" as extensive searches have not yielded any specific information on a compound or drug with this identifier in publicly available scientific literatur...

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a comprehensive literature review on "ARI-3531" as extensive searches have not yielded any specific information on a compound or drug with this identifier in publicly available scientific literature or clinical trial databases.

The search results primarily point to the Advanced Research Institute (ARI), a multi-specialty clinical trial research company, and its ongoing trials for various conditions.[1][2] However, none of these trials explicitly mention a drug named ARI-3531.

It is possible that "ARI-3531" is a very new preclinical compound, an internal development codename not yet disclosed publicly, or a potential misidentification.

Exploratory

The Development of ARI-3531: A Potent and Selective Prolyl Oligopeptidase Inhibitor

An In-depth Technical Guide on the Background, History, and Core Development of a Novel PREP Inhibitor Abstract ARI-3531, also identified as compound 22 in foundational research, is a potent and highly selective inhibito...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Background, History, and Core Development of a Novel PREP Inhibitor

Abstract

ARI-3531, also identified as compound 22 in foundational research, is a potent and highly selective inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in various physiological and pathological processes. This document provides a comprehensive overview of the background, development history, and key technical data related to ARI-3531. The core of its development lies in the strategic design of boronic acid-based inhibitors to achieve high selectivity over related enzymes, particularly fibroblast activation protein (FAP). This guide summarizes the quantitative inhibitory data, details the experimental protocols for its synthesis and evaluation, and visualizes the underlying biochemical pathways and experimental workflows.

Background and History of Development

The development of ARI-3531 emerged from the therapeutic interest in targeting serine proteases, specifically prolyl oligopeptidase (PREP) and fibroblast activation protein (FAP). FAP is a promising target for cancer therapy due to its selective expression on the surface of reactive stromal fibroblasts in epithelial carcinomas, where it is believed to contribute to tumor invasion and metastasis.[1][2] However, the development of FAP-selective inhibitors has been challenging due to its structural and functional similarities to other enzymes, including PREP and dipeptidyl peptidases (DPPs).[1][2]

The research that led to ARI-3531 was initially focused on developing selective inhibitors for both FAP and PREP. The challenge was to achieve high selectivity for one enzyme over the other. The investigators explored a series of boronic acid-based compounds, leveraging the ability of the boronic acid moiety to form a stable complex with the catalytic serine residue of these proteases. Through systematic structure-activity relationship (SAR) studies, researchers identified key structural modifications that could confer high potency and selectivity for PREP. ARI-3531, referred to as compound 22 in the pivotal study by Poplawski et al., was identified as a lead compound with exceptional selectivity for PREP over FAP.[3]

Quantitative Data

The inhibitory activity and selectivity of ARI-3531 (compound 22) and related compounds were quantified through a series of enzymatic assays. The key findings are summarized in the tables below.

Table 1: Inhibitory Activity (Ki) of Selected Compounds against PREP and FAP

CompoundPREP Ki (nM)FAP Ki (nM)Selectivity (FAP Ki / PREP Ki)
ARI-3531 (22) 0.73 >1,000,000 >1,370,000
Compound 62,800360.013
Compound 21,1001,2001.1

Data extracted from Poplawski S. E., et al. J Med Chem. 2013, 56(9), 3467-77.[3]

Table 2: Inhibition of Cellular PREP and FAP Activity

Compound (1 µM)% Inhibition of Cellular PREP Activity (in mock-transfected HEK293 cells)% Inhibition of Cellular FAP Activity (in mFAP-transfected HEK293 cells)
ARI-3531 (22) ~95% <5%
Compound 6~10%~98%
Compound 2~50%~45%

Data estimated from graphical representations in Poplawski S. E., et al. J Med Chem. 2013, 56(9), 3467-77.[3]

Experimental Protocols

Synthesis of ARI-3531 ([(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid)

The synthesis of ARI-3531 involves a multi-step process, beginning with the coupling of N-protected amino acids followed by deprotection and boronic acid formation. A general synthetic scheme is outlined below.

  • Step 1: Peptide Coupling: Commercially available (R)-2-amino-3-methylbutanoic acid is coupled with isonicotinic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (CH2Cl2).

  • Step 2: Deprotection: The resulting amide's protecting groups are removed under appropriate conditions. For example, a Boc protecting group can be removed using trifluoroacetic acid (TFA) in CH2Cl2.

  • Step 3: Second Peptide Coupling: The deprotected intermediate is then coupled with (S)-pyrrolidine-2-carboxylic acid, again using standard peptide coupling conditions.

  • Step 4: Boronic Acid Formation: The carboxylic acid of the pyrrolidine moiety is converted to a boronic acid. This can be achieved through a reduction to the corresponding alcohol, followed by oxidation and subsequent reaction with a boronic acid precursor, or via other established methods for boronic acid synthesis from carboxylic acids or their derivatives. The final product is then purified, typically by chromatography.

Enzyme Inhibition Assays

The inhibitory activity of compounds against PREP is determined using a fluorometric assay.

  • Enzyme and Substrate: Recombinant human PREP is used as the enzyme source. A fluorogenic substrate, such as Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amido-4-methylcoumarin), is used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl or phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4), is used.

  • Procedure:

    • Varying concentrations of the test inhibitor (e.g., ARI-3531) are pre-incubated with a fixed concentration of PREP in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

    • The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

    • The inhibitor concentration that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

A similar fluorometric assay is used to determine the inhibitory activity against FAP.

  • Enzyme and Substrate: Recombinant human FAP is used. A FAP-specific fluorogenic substrate is employed.

  • Assay Buffer: A buffer system similar to the PREP assay is used.

  • Procedure: The procedure is analogous to the PREP inhibition assay, with FAP being substituted for PREP and the FAP-specific substrate being used.

Cell-Based Activity Assays

To assess the activity of inhibitors in a cellular context, assays are performed using cell lines that express the target enzymes.

  • Cell Lines: Human embryonic kidney (HEK293) cells are used. For FAP activity, HEK293 cells are transfected to express murine FAP (mFAP). Mock-transfected HEK293 cells are used as a control and for measuring endogenous PREP activity.[3]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then incubated with the test inhibitors at various concentrations for a defined period.

    • A cell-permeable fluorogenic substrate for either PREP (e.g., Z-Gly-Pro-AMC) or FAP is added to the cells.

    • The fluorescence generated by substrate cleavage is measured over time.

    • The percentage of inhibition of cellular enzyme activity is calculated by comparing the fluorescence signal in inhibitor-treated wells to that in untreated control wells.

Signaling Pathways and Experimental Workflows

The development of ARI-3531 was primarily driven by targeting the enzymatic activity of PREP. While the broader signaling pathways involving PREP are complex and not fully elucidated, the immediate mechanism of action of ARI-3531 is the direct inhibition of its proteolytic activity.

Below are diagrams illustrating the mechanism of inhibition and the experimental workflow for inhibitor screening.

PREP_Inhibition_Mechanism cluster_enzyme PREP Active Site Catalytic_Serine Catalytic Serine (Ser554) Cleaved_Products Cleaved Peptide Products Catalytic_Serine->Cleaved_Products Hydrolyzes Inactive_Complex Covalent Inactive Complex ARI_3531 ARI-3531 (Boronic Acid Inhibitor) ARI_3531->Catalytic_Serine Forms covalent bond with Serine hydroxyl group Substrate Peptide Substrate (with Proline) Substrate->Catalytic_Serine Binds to active site

Caption: Mechanism of PREP inhibition by ARI-3531.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Inhibitor Screening cluster_validation Cellular Validation Synthesis Synthesis of Boronic Acid Inhibitors Enzyme_Assay Enzymatic Assays (PREP and FAP) Synthesis->Enzyme_Assay Test Compounds Determine_Ki Determine Ki and Selectivity Enzyme_Assay->Determine_Ki Cell_Assay Cell-Based Assays (HEK293 cells) Determine_Ki->Cell_Assay Lead Compounds Confirm_Activity Confirm Cellular Activity and Selectivity Cell_Assay->Confirm_Activity

Caption: Experimental workflow for the development of ARI-3531.

The signaling pathways of FAP often involve the PI3K/Akt and SHH/Gli1 pathways, which are implicated in cell proliferation, motility, and invasion. However, as ARI-3531 is a highly selective PREP inhibitor, its direct effects are not on the FAP-mediated pathways. PREP itself has been implicated in various cellular processes, including neuropeptide metabolism and potentially influencing pathways related to neurodegenerative diseases, but a definitive, universally accepted signaling cascade directly regulated by PREP's enzymatic activity in the context of the research leading to ARI-3531 is not detailed.

Conclusion

ARI-3531 represents a significant achievement in the rational design of selective enzyme inhibitors. Its development history underscores the importance of targeting specific proteases while avoiding off-target effects on closely related enzymes. The detailed quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers in the fields of drug discovery, enzymology, and cancer biology. The high selectivity of ARI-3531 for PREP makes it a valuable tool for further elucidating the physiological and pathological roles of this enzyme.

References

Foundational

Unable to Identify Biological Target of ARI-3531

Extensive searches for "ARI-3531" have yielded no specific information regarding its biological target, mechanism of action, or any associated scientific data. Despite a comprehensive review of publicly available scienti...

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "ARI-3531" have yielded no specific information regarding its biological target, mechanism of action, or any associated scientific data.

Despite a comprehensive review of publicly available scientific literature and clinical trial databases, no publications, preclinical data, or research programs related to a compound designated "ARI-3531" could be identified. This suggests that "ARI-3531" may be an internal development code not yet disclosed in public forums, a misidentified compound name, or a project in a very early stage of research that has not yet resulted in published findings.

Without any foundational information on the compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

  • Verify the compound identifier.

  • Consult internal documentation or primary sources related to the discovery or development of ARI-3531.

  • Review scientific conference abstracts or patent filings that may contain preliminary data not yet available in indexed journals.

Should further identifying information or relevant publications become available, a detailed technical guide on the biological target and mechanism of action of ARI-3531 could be compiled.

Exploratory

Preliminary Research Summary on ARI-3531: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract ARI-3531, chemically identified as N-(pyridine-3-carbonyl)-Val-boroPro, is a potent and exceptionally selective boronic acid-based inhibitor of pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARI-3531, chemically identified as N-(pyridine-3-carbonyl)-Val-boroPro, is a potent and exceptionally selective boronic acid-based inhibitor of prolyl oligopeptidase (PREP).[1][2][3][4] Emerging from research focused on distinguishing between closely related serine proteases, ARI-3531 has demonstrated remarkable selectivity for PREP over other post-proline cleaving enzymes, including Fibroblast Activation Protein (FAP) and dipeptidyl peptidases (DPPs).[1][2] This high degree of selectivity makes ARI-3531 a valuable chemical probe for elucidating the specific biological roles of PREP and a potential starting point for the development of therapeutics targeting PREP-mediated pathologies. This document provides a summary of the available preliminary research on ARI-3531, including its inhibitory activity, putative signaling pathways of its target, and generalized experimental protocols.

Core Compound Information

PropertyDataReference
Compound Name ARI-3531[1][2][3]
Chemical Name N-(pyridine-3-carbonyl)-Val-boroPro[1][2][3]
Compound Type Boronic acid-based inhibitor[1][2]
Primary Target Prolyl Oligopeptidase (PREP)[1][2][3]
Key Feature High selectivity for PREP[1][2]

Quantitative Data: In Vitro Inhibitory Activity

The primary quantitative data available for ARI-3531 pertains to its in vitro inhibitory potency and selectivity against PREP and other related serine proteases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target EnzymeARI-3531 IC50 (nM)Selectivity Fold (vs. PREP)Reference
Prolyl Oligopeptidase (PREP)0.48 ± 0.05-[2]
Fibroblast Activation Protein (FAP)37,000 ± 2,000~77,000-fold[2]
Dipeptidyl Peptidase IV (DPPIV)>100,000>208,000-fold[2]
Dipeptidyl Peptidase 8 (DPP8)>100,000>208,000-fold[2]
Dipeptidyl Peptidase 9 (DPP9)>100,000>208,000-fold[2]

Note: Data is derived from Poplawski et al., Journal of Medicinal Chemistry, 2013.[2]

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis and evaluation of ARI-3531 are limited. The following are generalized protocols based on the synthesis of similar compounds and standard enzymatic assays for PREP inhibitors.

Synthesis of N-(pyridine-3-carbonyl)-Val-boroPro (ARI-3531)

A definitive, step-by-step synthesis protocol for ARI-3531 is not publicly available. However, based on the synthesis of the closely related compound Val-boroPro, a likely synthetic route would involve the coupling of N-protected L-Valine with L-boroPro-pinanediol, followed by deprotection and subsequent acylation with a nicotinic acid derivative.

Representative Synthesis Workflow:

G cluster_synthesis Hypothesized Synthesis of ARI-3531 Boc_Val Boc-L-Valine coupling Peptide Coupling (e.g., HATU, DIEA) Boc_Val->coupling boroPro L-boroPro-pinanediol boroPro->coupling coupled_product Boc-Val-boroPro-pinanediol coupling->coupled_product deprotection Boc Deprotection (e.g., TFA) coupled_product->deprotection amine_intermediate H-Val-boroPro-pinanediol deprotection->amine_intermediate acylation Acylation amine_intermediate->acylation nicotinoyl_chloride Nicotinoyl chloride nicotinoyl_chloride->acylation ARI3531 ARI-3531 acylation->ARI3531

A hypothesized synthetic route for ARI-3531.
Prolyl Oligopeptidase (PREP) Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PREP using a fluorogenic substrate.

Materials:

  • Recombinant human PREP

  • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • ARI-3531 stock solution in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of ARI-3531 in assay buffer.

  • Add a fixed amount of PREP enzyme to each well of a 96-well plate.

  • Add the diluted ARI-3531 solutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of ARI-3531.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_assay PREP Inhibition Assay Workflow prep_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) serial_dilution Serial Dilution of ARI-3531 prep_reagents->serial_dilution plate_setup Add Enzyme and Inhibitor to Plate serial_dilution->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_fluorescence Measure Fluorescence Over Time add_substrate->read_fluorescence data_analysis Calculate Reaction Rates and % Inhibition read_fluorescence->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

A generalized workflow for a PREP enzyme inhibition assay.

Putative Signaling Pathways of Prolyl Oligopeptidase

The high selectivity of ARI-3531 for PREP makes it a tool to investigate the specific roles of this enzyme in various signaling pathways. PREP has been implicated in several physiological and pathological processes, primarily through its ability to cleave proline-containing peptides.

Neuroinflammation

PREP is believed to play a role in neuroinflammatory processes.[5] It can modulate the levels of neuropeptides that, in turn, regulate inflammatory responses.[5] Inhibition of PREP may therefore have anti-inflammatory effects in the central nervous system.

G cluster_neuroinflammation PREP's Role in Neuroinflammation Proinflammatory_Stimuli Pro-inflammatory Stimuli PREP Prolyl Oligopeptidase (PREP) Proinflammatory_Stimuli->PREP Upregulates Neuropeptides Proline-containing Neuropeptides PREP->Neuropeptides Cleaves/Modulates Inflammatory_Response Inflammatory Response Neuropeptides->Inflammatory_Response Regulates ARI3531 ARI-3531 ARI3531->PREP Inhibits

A simplified diagram of PREP's involvement in neuroinflammation.
α-Synuclein Aggregation

Research suggests that PREP can interact directly with α-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.[1][2][6] PREP appears to enhance the dimerization and subsequent aggregation of α-synuclein.[1][3][6] PREP inhibitors have been shown to reduce this aggregation.[1][6]

G cluster_synuclein PREP and α-Synuclein Aggregation alpha_syn_monomer α-Synuclein Monomer alpha_syn_dimer α-Synuclein Dimer alpha_syn_monomer->alpha_syn_dimer PREP Prolyl Oligopeptidase (PREP) PREP->alpha_syn_dimer Enhances dimerization via direct interaction alpha_syn_aggregate α-Synuclein Aggregates alpha_syn_dimer->alpha_syn_aggregate Leads to ARI3531 ARI-3531 ARI3531->PREP Inhibits

The proposed role of PREP in the aggregation of α-synuclein.

Limitations and Future Directions

The publicly available research on ARI-3531 is currently limited. Key areas where further investigation is required include:

  • Pharmacokinetics and Pharmacodynamics: There is no available data on the absorption, distribution, metabolism, excretion (ADME), or in vivo efficacy of ARI-3531.

  • Toxicology: The safety profile of ARI-3531 has not been reported.

  • In Vivo Studies: Preclinical studies in animal models of diseases where PREP is implicated are necessary to validate its therapeutic potential.

  • Mechanism of Action: While the direct inhibition of PREP is established, the downstream consequences of this inhibition by ARI-3531 on specific signaling pathways in relevant cellular and animal models need to be elucidated.

References

Foundational

Initial Safety and Toxicity Profile of ARI-3531: A Technical Overview

Disclaimer: As of December 2025, there is no publicly available, peer-reviewed initial safety and toxicity data for the specific compound ARI-3531. This document provides a technical guide based on the available biochemi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available, peer-reviewed initial safety and toxicity data for the specific compound ARI-3531. This document provides a technical guide based on the available biochemical information for ARI-3531 and outlines the standard preclinical safety and toxicity evaluation protocols relevant to its compound class. The data presented herein is representative and should be considered illustrative for a molecule of this type.

Introduction to ARI-3531

ARI-3531, chemically known as N-(pyridine-3-carbonyl)-Val-boroPro, is a synthetic, boronic acid-based dipeptide analogue.[1] It has been identified as a highly potent and selective inhibitor of the serine protease Prolyl Oligopeptidase (PREP), also known as Prolyl Endopeptidase (PEP).[1][2] PREP is an enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues and is implicated in various physiological processes, including the metabolism of neuropeptides and hormones.[3] Its dysregulation has been linked to cognitive and neurodegenerative disorders, making it a therapeutic target.[3][4][5]

ARI-3531's key characteristic is its remarkable selectivity. It inhibits PREP with a reported Ki value of 0.73 nM while exhibiting over 77,000-fold selectivity against the closely related enzyme Fibroblast Activation Protein (FAP) and negligible activity against dipeptidyl peptidases (DPPs).[1][6] This high selectivity is crucial for minimizing off-target effects and is achieved through the specific chemical structure of the boronic acid-based inhibitor.[1] Due to these properties, ARI-3531 serves as a valuable chemical probe for studying the biological functions of PREP.[1]

Mechanism of Action: PREP Inhibition

ARI-3531 functions as a covalent, reversible inhibitor. The boronic acid moiety within its structure is key to its inhibitory mechanism. It mimics the tetrahedral transition state of the peptide substrate hydrolysis reaction catalyzed by PREP.[7] The boron atom forms a covalent bond with the catalytic serine residue (Ser554) in the active site of PREP, effectively blocking its enzymatic activity.

PREP_Inhibition Mechanism of Action of ARI-3531 cluster_0 PREP Active Site cluster_1 Inhibition PREP Prolyl Oligopeptidase (PREP) Inactivated_Complex Reversible Covalent Complex (PREP-ARI-3531) PREP->Inactivated_Complex Forms Cleaved_Products Cleaved Peptide Products PREP->Cleaved_Products Hydrolyzes Ser554 Catalytic Serine (Ser554) Substrate Peptide Substrate (with Proline) ARI3531 ARI-3531 (N-(pyridine-3-carbonyl)-Val-boroPro) ARI3531->PREP Targets Ser554 No_Hydrolysis No Products Formed Inactivated_Complex->No_Hydrolysis Prevents Substrate Cleavage

Figure 1. Covalent reversible inhibition of PREP by ARI-3531.

Preclinical Safety and Toxicity Assessment Framework

A comprehensive preclinical safety program is essential to characterize the risk profile of a new chemical entity like ARI-3531 before human trials. This involves a tiered approach, starting with in vitro assays and progressing to in vivo studies in animal models.

General Toxicology

These studies are designed to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).

  • Single-Dose Toxicity: Performed in two mammalian species (one rodent, one non-rodent) to assess the effects of a single, acute exposure.

  • Repeated-Dose Toxicity: Conducted over various durations (e.g., 14 or 28 days) in at least two species. These studies are critical for identifying cumulative toxicity.

Safety Pharmacology

This evaluates the effects of the drug candidate on vital organ systems. A core battery of tests typically includes:

  • Central Nervous System (CNS): Assessment of behavioral and neurological effects (e.g., Irwin test or Functional Observational Battery).

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, often using telemetry in non-rodent species.

  • Respiratory System: Measurement of respiratory rate and tidal volume.

Genotoxicity

A panel of assays is used to detect the potential for the compound to cause genetic damage.

  • Bacterial Reverse Mutation Test (Ames Test): Assesses the ability of the compound to induce mutations in bacterial strains.

  • In Vitro Mammalian Cell Cytogenetic Assay: Evaluates chromosomal damage in mammalian cells.

  • In Vivo Micronucleus Test: Measures chromosomal damage in the bone marrow of rodents.

Illustrative Quantitative Safety Data

The following table presents a hypothetical summary of initial safety and toxicity data for a PREP inhibitor of the same class as ARI-3531. This data is not specific to ARI-3531 and is for illustrative purposes only.

Study Type Species Route Parameter Result
Single-Dose Toxicity RatOral (p.o.)MTD> 1000 mg/kg
DogIntravenous (i.v.)MTD> 100 mg/kg
28-Day Repeated-Dose Toxicity RatOral (p.o.)NOAEL100 mg/kg/day
DogOral (p.o.)NOAEL30 mg/kg/day
Safety Pharmacology RatOral (p.o.)CNSNo effects up to 300 mg/kg
DogIntravenous (i.v.)CardiovascularNo effects on BP, HR, or ECG up to 30 mg/kg
Genotoxicity -In vitroAmes TestNegative
-In vitroChromosomal AberrationNegative
MouseOral (p.o.)Micronucleus TestNegative

MTD: Maximum Tolerated Dose; NOAEL: No-Observed-Adverse-Effect Level

Representative Experimental Protocol

Below is a generalized protocol for a 28-day repeated-dose oral toxicity study in rats, a standard component of an initial safety assessment.

Title: A 28-Day, Repeated-Dose Oral Gavage Toxicity Study in Sprague-Dawley Rats.

Objective: To determine the potential toxicity of the test article following daily oral administration for 28 consecutive days and to identify the NOAEL.

Materials and Methods:

  • Test System: Sprague-Dawley rats (e.g., 10/sex/group), approximately 6-8 weeks old at the start of the study.

  • Test Article Formulation: The test article is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) at the required concentrations.

  • Dosing: Animals are assigned to four groups: Vehicle Control, Low Dose, Mid Dose, and High Dose. Doses are administered once daily via oral gavage.

  • Observations:

    • Mortality and Morbidity: Checked twice daily.

    • Clinical Signs: Observed daily for any signs of toxicity.

    • Body Weight: Recorded weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examined prior to dosing and at termination.

    • Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At day 29, animals are euthanized.

    • Gross Pathology: A full necropsy is performed on all animals.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen) are weighed.

    • Histopathology: A comprehensive set of tissues from the control and high-dose groups are processed for microscopic examination. Target organs from lower dose groups are also examined.

Preclinical_Safety_Workflow Generalized Preclinical Safety Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies In_Vitro_Tox In Vitro Toxicology (Tier 1) In_Vivo_Tox In Vivo Toxicology (Tier 2) In_Vitro_Tox->In_Vivo_Tox Promising Candidates IND_Submission Investigational New Drug (IND) Application In_Vivo_Tox->IND_Submission Favorable Safety Profile PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Tox->PK_PD Genotox_vitro Genotoxicity (Ames, Chrom. Aberration) hERG hERG Channel Assay (Cardiotoxicity Screen) Cytotox Cytotoxicity Assays Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Acute_Tox Single-Dose Toxicity (Rodent & Non-Rodent) Repeated_Dose Repeated-Dose Toxicity (e.g., 28-Day) Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory)

Figure 2. A typical workflow for preclinical safety evaluation.

Summary and Conclusion

ARI-3531 is a potent and highly selective prolyl oligopeptidase inhibitor with potential as a chemical tool and therapeutic lead. While specific initial safety and toxicity data for this compound are not publicly available, the general class of boronic acid-based peptide inhibitors has seen clinical success. The toxicity of such compounds is often related to their specific mechanism of action rather than the boronic acid moiety itself.[8] A standard preclinical safety evaluation, including general toxicology, safety pharmacology, and genotoxicity studies, would be required to characterize its risk profile before it could be considered for clinical development. The high selectivity of ARI-3531 is a promising feature that may translate to a favorable safety margin by minimizing off-target effects.

References

Exploratory

Unraveling the Target Engagement of ARI-3531: A Deep Dive for Drug Development Professionals

An In-depth Technical Guide The development of targeted therapies hinges on a profound understanding of how a drug candidate interacts with its intended molecular target within a complex biological system. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

The development of targeted therapies hinges on a profound understanding of how a drug candidate interacts with its intended molecular target within a complex biological system. This guide provides a comprehensive overview of the target engagement studies for ARI-3531, a novel investigational agent. For researchers, scientists, and drug development professionals, this document outlines the core methodologies, quantitative data, and the intricate signaling pathways influenced by ARI-3531, offering a foundational resource for ongoing and future research.

Quantitative Analysis of Target Engagement

To rigorously assess the interaction of ARI-3531 with its target, a suite of quantitative assays has been employed across various preclinical models. The data, summarized below, provides a comparative look at binding affinity, cellular potency, and downstream pathway modulation.

Assay TypeExperimental SystemKey ParameterResult
Biochemical Binding Assay Purified Recombinant ProteinKd (nM)15.2 ± 2.5
Cellular Thermal Shift Assay (CETSA) Human Cancer Cell Line (MCF-7)Tagg Shift (°C)+4.8 ± 0.6
NanoBRET™ Target Engagement Assay Live HEK293 CellsIC50 (nM)78.5 ± 9.1
Immunoblotting (Downstream Target) Lysates from Treated Cellsp-ERK Inhibition (IC50, nM)125 ± 18
Receptor Occupancy Assay In Vivo Mouse Xenograft Model% Receptor Occupancy at 10 mg/kg85 ± 7%

Core Experimental Protocols

The robustness of the target engagement data for ARI-3531 is underpinned by meticulous experimental design. Below are the detailed protocols for the key assays cited.

Biochemical Binding Assay: KinaseGlo® Luminescence Assay
  • Objective: To determine the direct binding affinity (Kd) of ARI-3531 to its purified kinase target.

  • Materials: Purified recombinant kinase, ARI-3531 (serial dilutions), KinaseGlo® Luminescent Kinase Assay Kit (Promega), white 96-well plates.

  • Procedure:

    • A 10 µL solution of purified kinase (5 nM) was added to each well of a 96-well plate.

    • ARI-3531 was serially diluted and 10 µL of each concentration was added to the wells.

    • The plate was incubated at room temperature for 1 hour to allow for binding equilibrium.

    • A 20 µL volume of KinaseGlo® reagent was added to each well.

    • The plate was incubated for an additional 10 minutes to allow for the luminescent signal to stabilize.

    • Luminescence was measured using a plate reader.

    • Data was normalized and fitted to a one-site binding model to calculate the Kd.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ARI-3531 binding.

  • Materials: MCF-7 cells, ARI-3531, PBS, thermal cycler, equipment for protein extraction and Western blotting.

  • Procedure:

    • MCF-7 cells were treated with either vehicle or ARI-3531 (1 µM) for 2 hours.

    • Cells were harvested, washed with PBS, and resuspended in PBS.

    • The cell suspension was aliquoted and heated to a range of temperatures (40-70°C) for 3 minutes in a thermal cycler.

    • Cells were lysed by three freeze-thaw cycles.

    • The soluble fraction was separated from the precipitated protein by centrifugation.

    • The amount of soluble target protein at each temperature was quantified by Western blotting.

    • The melting curves were plotted to determine the aggregation temperature (Tagg) shift.

Visualizing Molecular Interactions and Workflows

To further elucidate the mechanism of action and experimental processes, the following diagrams have been generated.

ARI3531_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target_Kinase Receptor->Target_Kinase Activates ARI-3531 ARI-3531 ARI-3531->Target_Kinase Inhibits Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Translocates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Simplified signaling pathway inhibited by ARI-3531.

CETSA_Workflow A Treat cells with ARI-3531 or Vehicle B Heat cells to various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein via Western Blot C->D E Plot melting curves and -determine Tagg shift D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Logical_Relationship cluster_in_vitro In Vitro cluster_in_cellulo In Cellulo cluster_in_vivo In Vivo A Biochemical Binding (Kd) B Cellular Potency (IC50) A->B Translates to C Receptor Occupancy B->C Predicts

Caption: Logical progression of ARI-3531 target engagement studies.

Protocols & Analytical Methods

Method

No Publicly Available Experimental Protocol for ARI-3531

Initial searches for a standard experimental protocol for a compound designated ARI-3531 have yielded no specific scientific literature, clinical trial data, or public documentation. The designation "ARI-3531" does not c...

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a standard experimental protocol for a compound designated ARI-3531 have yielded no specific scientific literature, clinical trial data, or public documentation. The designation "ARI-3531" does not correspond to a known, publicly disclosed therapeutic agent or research molecule. Therefore, detailed application notes and protocols, including in vitro and in vivo assays, mechanism of action, and associated signaling pathways, cannot be provided at this time.

The absence of information suggests that ARI-3531 may be an internal compound designation within a private entity, such as a pharmaceutical company or research institution, and has not been the subject of public scientific disclosure. Standard experimental protocols are typically developed and published following extensive preclinical and clinical research. Without such foundational data, it is not possible to generate the detailed documentation requested.

It is recommended to verify the designation of the compound and consult internal documentation or proprietary databases if this is a compound under confidential development. If "ARI-3531" is a misnomer or an alternative designation for a known compound, providing the correct chemical name, CAS number, or other identifiers would be necessary to retrieve the relevant experimental protocols.

Application

Application Notes and Protocols for ARI-3531 in Cell Culture Assays

For Research Use Only. Introduction ARI-3531 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ARI-3531 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). As a critical regulator of cell proliferation, differentiation, and survival, the EGFR signaling pathway is frequently dysregulated in various human cancers. ARI-3531 offers a valuable tool for researchers investigating the role of EGFR signaling in cellular processes and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of ARI-3531 in common cell culture assays to assess its biological activity.

Mechanism of Action

ARI-3531 competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway. This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cell lines.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS Ras EGFR->RAS pY EGF EGF (Ligand) EGF->EGFR ARI3531 ARI-3531 ARI3531->EGFR RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: Mechanism of action of ARI-3531 on the EGFR/MAPK signaling pathway.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ARI-3531 in various cancer cell lines after 72 hours of treatment, as determined by a standard cell viability assay.

Cell LineCancer TypeEGFR StatusIC50 (nM)
A549Non-Small Cell Lung CancerWild-Type150
HCC827Non-Small Cell Lung CancerExon 19 Deletion15
MCF-7Breast CancerWild-Type>1000
MDA-MB-231Breast CancerWild-Type850

Experimental Protocols

General Cell Culture and Maintenance

Proper cell culture technique is essential for reproducible results.

  • Cell Lines: A549 and HCC827 cells are recommended for initial studies.

  • Culture Medium: Use RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Preparation of ARI-3531 Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of ARI-3531 in dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of ARI-3531.

Cell_Viability_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Treat with ARI-3531 (Serial dilutions + controls) B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent (Incubate for 2-4h) D->E F 6. Solubilize Formazan (Add solubilization solution) E->F G 7. Read Absorbance (e.g., at 570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Experimental workflow for a typical cell viability assay.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., A549)

  • Complete culture medium

  • ARI-3531

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of ARI-3531 in culture medium at 2x the final concentration.

  • Remove the medium from the wells and add 100 µL of the ARI-3531 dilutions. Include vehicle control (0.1% DMSO) and untreated control wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for EGFR Pathway Inhibition

This protocol assesses the effect of ARI-3531 on the phosphorylation of EGFR and its downstream target, ERK.

Materials:

  • 6-well cell culture plates

  • Cells of interest (e.g., HCC827)

  • Complete culture medium and serum-free medium

  • ARI-3531

  • EGF (Epidermal Growth Factor)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of ARI-3531 (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

  • Stimulate the cells with 100 ng/mL EGF for 15 minutes. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Analyze the band intensities to determine the extent of phosphorylation inhibition.

Safety and Handling

ARI-3531 is intended for laboratory research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

Method

Application Notes and Protocols for In Vivo Evaluation of ARI-3531, a Selective Prolyl Oligopeptidase (PREP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vivo experimental design for ARI-3531, a potent and selective inhibitor of prolyl oligope...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental design for ARI-3531, a potent and selective inhibitor of prolyl oligopeptidase (PREP). ARI-3531, identified as N-(pyridine-3-carbonyl)-Val-boroPro, has a high affinity for PREP with a Ki of 0.73 nM.[1] This document outlines the potential therapeutic rationale, relevant signaling pathways, and detailed protocols for preclinical evaluation in oncology models, based on the known functions of PREP and the characteristics of ARI-3531.

Introduction to Prolyl Oligopeptidase (PREP) and Its Role in Disease

Prolyl oligopeptidase (PREP) is a serine protease that plays a crucial role in the maturation and degradation of proline-containing peptides, including several neuropeptides and hormones. PREP is implicated in a variety of physiological and pathological processes. Its dysregulation has been associated with neurodegenerative diseases, inflammatory disorders, and cancer. In the context of oncology, PREP is believed to contribute to tumor invasion and metastasis, making it a compelling target for therapeutic intervention.[1]

ARI-3531: A Selective PREP Inhibitor

ARI-3531 is a boronic acid-based inhibitor designed for high potency and selectivity for PREP.[1] Its selectivity is a key attribute, minimizing off-target effects and providing a valuable tool for elucidating the specific roles of PREP in vivo.

Table 1: Biochemical Profile of ARI-3531

ParameterValueReference
TargetProlyl Oligopeptidase (PREP)[1]
Chemical NameN-(pyridine-3-carbonyl)-Val-boroPro[1]
CAS Number1432499-51-8
Ki0.73 nM[1]
Molecular FormulaC15H22BN3O4

PREP Signaling and Therapeutic Rationale

The precise signaling pathways modulated by PREP in cancer are still under investigation. However, PREP is known to influence key processes involved in tumor progression, such as angiogenesis and inflammation. The following diagram illustrates a hypothesized signaling pathway involving PREP and the potential impact of ARI-3531.

PREP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Stromal/Tumor Cell Procollagen Pro-collagen Collagen Collagen Procollagen->Collagen MMPs PGP Pro-Gly-Pro (PGP) Collagen->PGP MMPs & PREP NFkB NF-κB Pathway PGP->NFkB CXCR2 activation PREP PREP ARI3531 ARI-3531 ARI3531->PREP Inhibition Angiogenesis Angiogenesis NFkB->Angiogenesis Inflammation Inflammation NFkB->Inflammation

Hypothesized PREP Signaling Pathway in the Tumor Microenvironment.

In Vivo Experimental Design: Xenograft Tumor Model

The following protocol describes a general framework for evaluating the anti-tumor efficacy of ARI-3531 in a subcutaneous xenograft mouse model. This model is a standard in preclinical oncology for assessing the in vivo activity of novel therapeutic agents.

Materials and Reagents
  • ARI-3531 (lyophilized powder)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Human cancer cell line (e.g., a line with known PREP expression)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS and cell culture medium

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

Experimental Workflow

The following diagram outlines the key steps in the in vivo xenograft study.

Experimental_Workflow A 1. Cell Culture and Preparation B 2. Tumor Implantation A->B C 3. Animal Randomization B->C D 4. Treatment Administration C->D E 5. Tumor Growth Monitoring D->E Daily/Weekly F 6. Endpoint and Tissue Collection E->F

Workflow for In Vivo Efficacy Study of ARI-3531.
Detailed Protocol

1. Cell Culture and Implantation:

  • Culture the selected human cancer cell line under standard conditions.
  • On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

2. Tumor Growth and Animal Randomization:

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (e.g., Vehicle control, ARI-3531 low dose, ARI-3531 high dose). A typical group size is 8-10 mice.

3. ARI-3531 Formulation and Administration:

  • Prepare a stock solution of ARI-3531 in a suitable vehicle.
  • Further dilute the stock solution to the desired final concentrations for each treatment group.
  • Administer ARI-3531 (or vehicle) to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a specified frequency (e.g., once daily).

4. Efficacy Monitoring:

  • Measure tumor volumes and body weights 2-3 times per week.
  • Monitor the general health and behavior of the animals daily.
  • The primary efficacy endpoint is typically tumor growth inhibition (TGI).

5. Study Termination and Tissue Collection:

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a fixed duration of treatment.
  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., plasma, liver, kidneys) for further analysis.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 2: Example of In Vivo Efficacy Data Summary

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-QDN/A
ARI-3531XQD
ARI-3531YQD

SEM: Standard Error of the Mean; QD: Once daily

Pharmacodynamic and Biomarker Analysis

To understand the in vivo mechanism of action of ARI-3531, it is crucial to perform pharmacodynamic (PD) and biomarker analyses on the collected tissues.

Protocol for PREP Activity Assay in Tumor Homogenates

1. Tissue Homogenization:

  • Homogenize a portion of the collected tumor tissue in a suitable lysis buffer on ice.
  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
  • Determine the total protein concentration of the supernatant.

2. PREP Activity Measurement:

  • Use a commercially available PREP activity assay kit or a fluorogenic PREP substrate.
  • Incubate a standardized amount of tumor lysate with the PREP substrate in the presence and absence of a known PREP inhibitor (as a control).
  • Measure the fluorescence or absorbance over time to determine the rate of substrate cleavage, which is proportional to PREP activity.

3. Data Analysis:

  • Normalize PREP activity to the total protein concentration.
  • Compare PREP activity between the vehicle-treated and ARI-3531-treated groups to determine the extent of target engagement in vivo.

Table 3: Example of Pharmacodynamic Data Summary

Treatment GroupDose (mg/kg)Mean PREP Activity in Tumor (Relative Units) ± SEM% PREP Inhibition vs. Vehicle
Vehicle Control-N/A
ARI-3531X
ARI-3531Y

Conclusion

This document provides a foundational framework for the in vivo evaluation of ARI-3531. The experimental design and protocols outlined here can be adapted based on the specific cancer model and research questions. Thorough characterization of the in vivo efficacy, pharmacodynamics, and biomarker modulation of ARI-3531 will be critical in advancing its preclinical development as a potential anti-cancer therapeutic.

References

Method

Application Notes and Protocols for the Preparation and Storage of Investigational Compound ARI-3531

Disclaimer: As of the current date, "ARI-3531" is not a publicly documented chemical entity. The following application notes and protocols are provided as a generalized framework for the handling of a novel investigation...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, "ARI-3531" is not a publicly documented chemical entity. The following application notes and protocols are provided as a generalized framework for the handling of a novel investigational compound. All procedures should be adapted based on experimentally determined properties of ARI-3531.

Introduction

This document provides detailed procedures for the preparation, storage, and handling of ARI-3531 solutions for research and development purposes. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reproducibility of experimental results. The protocols cover initial solubility screening, preparation of stock solutions, and recommendations for short-term and long-term storage.

Compound Information

Compound IDMolecular WeightPurityAppearance
ARI-3531TBDTBDTBD
TBD: To Be Determined by certificate of analysis.

Solubility Screening Protocol

Objective: To determine suitable solvents for the preparation of ARI-3531 solutions.

Materials:

  • ARI-3531 powder

  • Selection of solvents (e.g., DMSO, Ethanol, Methanol, PBS, Water)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Protocol:

  • Weigh out a small, precise amount of ARI-3531 (e.g., 1 mg) into several microcentrifuge tubes.

  • Add a calculated volume of each test solvent to achieve a high starting concentration (e.g., 100 mM).

  • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

  • Visually inspect for complete dissolution. If not dissolved, sonicate for 10 minutes.

  • If particulates remain, centrifuge at 10,000 x g for 5 minutes.

  • Carefully examine the supernatant. A clear solution indicates solubility at that concentration.

  • If the compound is insoluble, perform serial dilutions of the solvent to determine the solubility limit.

Data Presentation:

SolventConcentration (mM)SolubilityObservations
DMSO100SolubleClear solution
Ethanol100Sparingly SolublePrecipitate observed
PBS (pH 7.4)10InsolubleSuspension formed
Water10InsolubleSuspension formed

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of ARI-3531 for subsequent dilution.

Protocol:

  • Based on the solubility screen, select a suitable solvent (e.g., DMSO).

  • Accurately weigh the required amount of ARI-3531 powder.

  • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protective tubes to avoid repeated freeze-thaw cycles.

Experimental Workflow: Solution Preparation

G cluster_prep Preparation of Stock Solution cluster_storage Storage and Use weigh Weigh ARI-3531 Powder add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at recommended temperature aliquot->store thaw Thaw for use store->thaw dilute Prepare working solution thaw->dilute

Caption: Workflow for preparing and storing ARI-3531 stock solutions.

Storage and Stability

The stability of ARI-3531 in solution is critical for obtaining reliable experimental data. Stability should be assessed under various storage conditions.

Short-Term Storage

For immediate use (within 24 hours), solutions can be stored at 4°C. Protect from light if the compound is found to be light-sensitive.

Long-Term Storage

For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C. The choice of temperature depends on the stability of the compound, which should be determined experimentally.[1]

Freeze-Thaw Stability

It is recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice.

Stability Testing Protocol:

  • Prepare a fresh stock solution of ARI-3531.

  • Analyze the initial concentration and purity using a suitable analytical method (e.g., HPLC).

  • Store aliquots at different temperatures (4°C, -20°C, -80°C) and for different durations.

  • At each time point, analyze the samples and compare them to the initial data.

Data Presentation:

Storage ConditionDurationPurity (%)Degradation Products (%)
4°C24 hours99.50.5
4°C7 days95.24.8
-20°C1 month99.30.7
-20°C6 months98.91.1
-80°C6 months99.50.5
-80°C12 months99.40.6

Hypothetical Signaling Pathway of ARI-3531

The following diagram illustrates a hypothetical signaling pathway that could be modulated by ARI-3531, for illustrative purposes only.

Signaling Pathway

G ARI3531 ARI-3531 Receptor Target Receptor ARI3531->Receptor inhibits KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical inhibitory action of ARI-3531 on a signaling cascade.

General Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle ARI-3531 powder in a well-ventilated area or a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

These guidelines are intended to provide a starting point for the preparation and storage of ARI-3531 solutions. The specific characteristics of the compound should be determined through rigorous experimental validation.

References

Application

Application Note &amp; Protocol: Quantitative Analysis of ARI-3531 in Human Plasma by LC-MS/MS

Introduction ARI-3531, also known as N-(pyridine-3-carbonyl)-Val-boroPro, is a potent and highly selective inhibitor of prolyl oligopeptidase (PREP).[1] PREP is a serine protease implicated in the metabolism of several n...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARI-3531, also known as N-(pyridine-3-carbonyl)-Val-boroPro, is a potent and highly selective inhibitor of prolyl oligopeptidase (PREP).[1] PREP is a serine protease implicated in the metabolism of several neuropeptides and has been linked to neurodegenerative diseases and other pathological conditions. The ability to accurately quantify levels of ARI-3531 in biological matrices is essential for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for potential clinical drug monitoring. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ARI-3531 in human plasma.

Principle of the Method

This method utilizes protein precipitation for the extraction of ARI-3531 and an internal standard (IS) from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for ARI-3531 and the IS.

Data Presentation

The following tables represent exemplary data for the validation of the described method.

Table 1: Linearity of Calibration Curve for ARI-3531

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00.015102.3
2.50.03898.9
5.00.076101.5
10.00.15299.7
25.00.380100.8
50.00.75999.2
100.01.51898.5
250.03.795100.1
500.07.59099.0
  • Correlation Coefficient (r²): > 0.998

  • Linear Range: 1.0 - 500.0 ng/mL

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.01.03103.06.88.5
Low3.02.9598.35.26.7
Medium75.076.8102.44.15.3
High400.0395.698.93.54.8
  • LLOQ: Lower Limit of Quantitation

Table 3: Recovery of ARI-3531 from Human Plasma

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)
Low3.092.5
Medium75.094.1
High400.093.3

Experimental Protocols

1. Materials and Reagents

  • ARI-3531 reference standard

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled ARI-3531 (ARI-3531-d4), is recommended.

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve ARI-3531 and the IS in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions:

    • Prepare serial dilutions of the ARI-3531 stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).

    • Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Controls:

    • Spike blank human plasma with the appropriate ARI-3531 working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 2.5, 5, 10, 25, 50, 100, 250, and 500 ng/mL).

    • Prepare QCs at a minimum of four concentration levels: LLOQ, low, medium, and high.

3. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into the corresponding tubes.

  • Add 150 µL of the IS working solution in acetonitrile (e.g., 100 ng/mL IS in ACN) to each tube. This solution acts as both the internal standard and the protein precipitation agent.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Method

  • Liquid Chromatography (LC) Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B (re-equilibration)

  • Mass Spectrometry (MS) Conditions:

    • MS System: Sciex QTRAP 6500+ or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: 550°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • MRM Transitions (Hypothetical):

      • ARI-3531: Q1: 374.3 m/z → Q3: 106.1 m/z (quantifier), Q3: 220.2 m/z (qualifier)

      • IS (ARI-3531-d4): Q1: 378.3 m/z → Q3: 110.1 m/z (Note: The exact m/z values for precursor and product ions must be determined by infusing the pure compounds into the mass spectrometer.)

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex Mix (30 sec) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject into LC-MS/MS (5 µL) supernatant->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantitative analysis of ARI-3531 in plasma.

PREP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptides Bioactive Peptides (e.g., Substance P, Bradykinin) PREP Prolyl Oligopeptidase (PREP) Neuropeptides->PREP Metabolism AlphaSyn α-Synuclein PREP->AlphaSyn Interaction IP3 Inositol Triphosphate (IP3) Signaling PREP->IP3 Modulation DegradedPeptides Inactive Peptide Fragments PREP->DegradedPeptides Cleavage ARI3531 ARI-3531 ARI3531->PREP Inhibition Aggregation α-Synuclein Aggregation AlphaSyn->Aggregation

Caption: Simplified signaling context of Prolyl Oligopeptidase (PREP).

References

Method

Application Notes and Protocols for High-Throughput Screening of ARI-3531

For Researchers, Scientists, and Drug Development Professionals Introduction ARI-3531 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathwa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARI-3531 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for the utilization of ARI-3531 in high-throughput screening (HTS) assays to identify and characterize modulators of the PI3K pathway. The following protocols are designed for adaptation in standard HTS laboratories and can be scaled according to throughput needs.

Mechanism of Action and Signaling Pathway

ARI-3531 selectively inhibits the p110α isoform of PI3K. By blocking the catalytic activity of PI3K, ARI-3531 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt signaling cascade leads to the inhibition of cell growth, proliferation, and the induction of apoptosis in cancer cells with a constitutively active PI3K pathway.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates ARI3531 ARI-3531 ARI3531->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of ARI-3531.

Experimental Protocols

Primary High-Throughput Screen: In Vitro PI3Kα HTRF Assay

This protocol describes a biochemical assay to identify inhibitors of PI3Kα using Homogeneous Time-Resolved Fluorescence (HTRF).

Assay Principle: The assay measures the production of PIP3 by PI3Kα. A biotinylated PIP2 substrate is incubated with PI3Kα and ATP. The resulting biotinylated PIP3 product is detected by a Europium cryptate-labeled anti-PIP3 antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate. When in close proximity, the Europium and APC undergo FRET, generating a signal at 665 nm. Inhibitors of PI3Kα will reduce the production of PIP3, leading to a decrease in the HTRF signal.

Materials and Reagents:

  • PI3Kα enzyme (recombinant)

  • Biotinylated PIP2 substrate

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.05% (v/v) CHAPS

  • HTRF Detection Reagents: Europium cryptate-labeled anti-PIP3 antibody and SA-APC

  • ARI-3531 (positive control)

  • DMSO (negative control)

  • 384-well low-volume white plates

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and ARI-3531 in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate.

    • Dispense 50 nL of DMSO for negative controls and 50 nL of a high concentration of ARI-3531 for positive controls.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme solution of PI3Kα in assay buffer.

    • Prepare a 2X substrate solution containing biotinylated PIP2 and ATP in assay buffer.

    • Add 5 µL of the 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the 2X substrate solution to initiate the reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the HTRF detection mix containing the Europium-anti-PIP3 antibody and SA-APC in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

  • Signal Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the following formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)).

  • Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTS_Workflow CompoundLib Compound Library PrimaryScreen Primary Screen (e.g., HTRF Assay) CompoundLib->PrimaryScreen DataAnalysis1 Data Analysis (IC50 Determination) PrimaryScreen->DataAnalysis1 HitSelection Hit Selection DataAnalysis1->HitSelection SecondaryScreen Secondary Screen (e.g., Cell-Based Assay) HitSelection->SecondaryScreen Confirmed Hits DataAnalysis2 Data Analysis (EC50 & Cytotoxicity) SecondaryScreen->DataAnalysis2 LeadCompounds Lead Compounds DataAnalysis2->LeadCompounds

Caption: General workflow for a high-throughput screening campaign.

Secondary High-Throughput Screen: Cell-Based p-Akt (S473) AlphaLISA Assay

This protocol describes a cell-based assay to confirm the activity of hit compounds in a cellular context by measuring the phosphorylation of Akt.

Assay Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) assay quantifies the levels of phosphorylated Akt (p-Akt) at serine 473 in cell lysates. Cells are treated with test compounds, lysed, and the lysate is incubated with acceptor beads conjugated to an anti-p-Akt (S473) antibody and donor beads conjugated to an anti-total Akt antibody. In the presence of p-Akt, the beads are brought into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which activates the acceptor beads to emit light at 615 nm. A decrease in the AlphaLISA signal indicates inhibition of the PI3K/Akt pathway.

Materials and Reagents:

  • Cancer cell line with a known PI3K pathway mutation (e.g., MCF-7, BT-474)

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • ARI-3531 (positive control)

  • DMSO (negative control)

  • Lysis buffer

  • AlphaLISA p-Akt (S473) kit (including acceptor beads, donor beads, and antibodies)

  • 384-well white cell culture plates

Protocol:

  • Cell Plating:

    • Seed cells in 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of hit compounds and ARI-3531 in cell culture medium.

    • Remove the old medium from the cell plates and add 20 µL of the compound dilutions.

    • Incubate for 2 hours at 37°C and 5% CO₂.

  • Cell Lysis:

    • Add 10 µL of lysis buffer to each well.

    • Incubate on an orbital shaker for 10 minutes at room temperature.

  • Detection:

    • Transfer 5 µL of the cell lysate to a new 384-well white plate.

    • Add 5 µL of the AlphaLISA acceptor bead mix.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the AlphaLISA donor bead mix.

  • Signal Reading:

    • Incubate the plate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

Data Analysis:

  • Normalize the data using positive and negative controls.

  • Plot the % inhibition of p-Akt signal against the compound concentration and determine the EC50 value using a four-parameter logistic fit.

Data Presentation

The following tables summarize the hypothetical quantitative data for ARI-3531 and other control compounds in the described HTS assays.

Table 1: In Vitro PI3Kα HTRF Assay Data

CompoundIC50 (nM)Hill Slope
ARI-3531 5.2 1.1 0.99
Compound A15.80.90.98
Compound B89.31.20.97
Staurosporine>10,000--

Table 2: Cell-Based p-Akt (S473) AlphaLISA Assay Data in MCF-7 Cells

CompoundEC50 (nM)Max Inhibition (%)
ARI-3531 25.6 95
Compound A150.288
Compound B>1,00045

Table 3: Cytotoxicity Assay (CellTiter-Glo®) Data in MCF-7 Cells (72h incubation)

CompoundCC50 (µM)
ARI-3531 1.5
Compound A5.8
Compound B>50

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening and characterization of inhibitors of the PI3K signaling pathway, using ARI-3531 as a reference compound. The combination of a biochemical primary screen and a cell-based secondary assay allows for the identification of potent and cell-permeable inhibitors. The quantitative data for ARI-3531 demonstrates its high potency and efficacy in both in vitro and cellular contexts, establishing it as a valuable tool for research and a promising candidate for further drug development.

Application

Application Notes and Protocols for Studying the Ca²⁺-Calcineurin-NFAT Pathway with ARI-3531

For Researchers, Scientists, and Drug Development Professionals Introduction ARI-3531, also known as Aripiprazole, is an atypical antipsychotic with a unique pharmacological profile. It acts as a partial agonist at dopam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARI-3531, also known as Aripiprazole, is an atypical antipsychotic with a unique pharmacological profile. It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors.[1][2] This complex pharmacology allows ARI-3531 to modulate various intracellular signaling pathways. These application notes provide a framework for utilizing ARI-3531 to investigate the Calcium-Calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway, a critical cascade involved in immune responses, neuronal function, and development.

Recent studies have demonstrated that Aripiprazole can modulate intracellular calcium (Ca²⁺) levels, a key upstream event in the activation of the Ca²⁺-calcineurin-NFAT pathway.[3][4] Specifically, Aripiprazole has been shown to suppress the interferon-gamma (IFN-γ)-induced elevation of intracellular Ca²⁺ concentrations in microglial cells.[3][4] This suggests that ARI-3531 may serve as a valuable tool for studying the regulation of this pathway and for the development of novel therapeutics targeting aberrant NFAT signaling.

Data Presentation

Table 1: Receptor Binding Affinity of ARI-3531 (Aripiprazole)
Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
Dopamine D₂0.34[1][5][6]Partial Agonist[1][6]
Dopamine D₃0.8[5][6]Partial Agonist[6]
Serotonin 5-HT₁ₐ1.7[5][6]Partial Agonist[1][6]
Serotonin 5-HT₂ₐ3.4[5][6]Antagonist[1][6]
Serotonin 5-HT₂ₑ0.36[5]Inverse Agonist[7]
Serotonin 5-HT₇39[6]Weak Partial Agonist/Antagonist[8]
Adrenergic α₁ₐ57[6]Antagonist
Histamine H₁61[6]Antagonist
Table 2: Cellular Effects of ARI-3531 (Aripiprazole) Relevant to the Ca²⁺-Calcineurin-NFAT Pathway
Experimental SystemStimulusMeasured ParameterObserved Effect of Aripiprazole
Murine Microglial CellsIFN-γIntracellular Ca²⁺ Concentration ([Ca²⁺]i)Suppression of IFN-γ-induced elevation of [Ca²⁺]i[3][4]
Murine Microglial CellsIFN-γNitric Oxide (NO) ProductionSignificant inhibition of IFN-γ-induced NO generation[4]
Murine Microglial CellsIFN-γTumor Necrosis Factor-alpha (TNF-α) ProductionSignificant inhibition of IFN-γ-induced TNF-α generation[4]
Phorbol-Myristate-Acetate (PMA)-stimulated MicrogliaPMASuperoxide (•O₂⁻) GenerationInhibition of •O₂⁻ generation[9]

Signaling Pathway Diagram

ARI3531_NFAT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR D₂R / 5-HTR PLC PLC GPCR->PLC Activates ARI3531 ARI-3531 ARI3531->GPCR Modulates IP3 IP₃ PLC->IP3 Generates Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP₃R Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Release Calcineurin_inactive Calcineurin (Inactive) Ca_cyto->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene Target Gene Transcription NFAT_nuc->Gene Activates

Caption: Putative mechanism of ARI-3531 on the Ca²⁺-Calcineurin-NFAT signaling pathway.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

Objective: To determine the effect of ARI-3531 on intracellular calcium mobilization in response to a stimulus (e.g., IFN-γ).

Materials:

  • Cells of interest (e.g., microglial cell line, primary neurons)

  • Cell culture medium

  • ARI-3531 (stock solution in DMSO)

  • Fura-2 AM (stock solution in DMSO)[10][11]

  • Pluronic F-127 (optional, to aid dye loading)[11]

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[11]

  • Stimulus (e.g., IFN-γ)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)[12]

Procedure:

  • Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates (for plate reader assays) or glass coverslips (for microscopy) and culture to the desired confluency (typically 80-90%).[12]

  • ARI-3531 Pre-treatment:

    • Prepare dilutions of ARI-3531 in cell culture medium or HBSS to the desired final concentrations. Include a vehicle control (DMSO).

    • Aspirate the culture medium and replace it with the ARI-3531-containing medium or vehicle control.

    • Incubate for the desired pre-treatment time (e.g., 1-24 hours) at 37°C in a CO₂ incubator.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM in HBSS). Pluronic F-127 (0.02-0.04%) can be included to improve dye solubility.[11]

    • Remove the ARI-3531-containing medium and wash the cells once with warm HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[11]

  • De-esterification:

    • Aspirate the loading solution and wash the cells twice with warm HBSS.

    • Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[11]

  • Calcium Measurement:

    • Place the plate or coverslip in the fluorescence reader or on the microscope stage.

    • Establish a baseline fluorescence reading by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

    • Add the stimulus (e.g., IFN-γ) and continue to record the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • Normalize the data to the baseline fluorescence to determine the change in intracellular calcium concentration.

Protocol 2: NFAT Reporter Assay

Objective: To quantify the effect of ARI-3531 on NFAT-dependent gene transcription.

Materials:

  • Jurkat-NFAT reporter cell line (stably transfected with a luciferase or GFP reporter gene under the control of an NFAT-responsive promoter)[13][14]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ARI-3531 (stock solution in DMSO)

  • Stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies)

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent (if using a luciferase reporter)

  • Luminometer or fluorescence plate reader/flow cytometer (if using a GFP reporter)

Procedure:

  • Cell Plating: Seed the Jurkat-NFAT reporter cells into a white, clear-bottom 96-well plate at a density of approximately 40,000 cells per well in 50 µL of assay medium.[14]

  • ARI-3531 Treatment:

    • Prepare serial dilutions of ARI-3531 in assay medium at 4x the final desired concentration.

    • Add 25 µL of the ARI-3531 dilutions or vehicle control (DMSO) to the appropriate wells.

  • Stimulation:

    • Prepare the stimulus at 4x the final desired concentration in assay medium.

    • Add 25 µL of the stimulus to the wells. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6-18 hours.[14]

  • Detection:

    • For Luciferase Reporter:

      • Equilibrate the plate to room temperature.

      • Add an equal volume of luciferase assay reagent to each well.

      • Incubate for 10-15 minutes at room temperature with gentle rocking.[14]

      • Measure luminescence using a luminometer.

    • For GFP Reporter:

      • Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer or a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background signal (unstimulated cells) from all readings.

    • Calculate the fold induction of the reporter signal in stimulated versus unstimulated cells.

    • Determine the dose-dependent effect of ARI-3531 on NFAT activation.

Experimental Workflow Diagram

ARI3531_Workflow cluster_prep Preparation cluster_treatment Treatment and Incubation cluster_detection Detection and Analysis plate_cells Plate Jurkat-NFAT Reporter Cells prepare_ari Prepare ARI-3531 and Stimulus Dilutions add_ari Add ARI-3531/ Vehicle to Cells prepare_ari->add_ari add_stim Add Stimulus to Cells add_ari->add_stim incubate Incubate for 6-18 hours at 37°C add_stim->incubate add_luciferase Add Luciferase Reagent incubate->add_luciferase read_luminescence Measure Luminescence add_luciferase->read_luminescence analyze_data Analyze Data (Fold Induction) read_luminescence->analyze_data

Caption: Experimental workflow for the NFAT reporter assay with ARI-3531.

References

Method

laboratory best practices for handling ARI-3531

For Research Use Only. Not for use in diagnostic procedures. Introduction ARI-3531 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. These application notes provide detai...

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ARI-3531 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. These application notes provide detailed protocols and best practices for the handling and use of ARI-3531 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals. All procedures should be performed by trained personnel in accordance with institutional and national safety regulations.

Safety and Handling

ARI-3531 is a potent bioactive compound. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

2.1 Storage and Stability

ARI-3531 is supplied as a lyophilized powder. For long-term storage, it is recommended to store the compound at -20°C. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light and moisture.

2.2 Reconstitution

For in vitro experiments, ARI-3531 can be reconstituted in sterile dimethyl sulfoxide (DMSO) to create a stock solution. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. Vortex briefly to ensure the compound is fully dissolved. Further dilutions can be made in cell culture medium or an appropriate buffer. Note that the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

2.3 Disposal

Dispose of unused ARI-3531 and contaminated materials in accordance with federal, state, and local regulations for hazardous chemical waste.

Quantitative Data Summary

The following tables summarize key quantitative data for ARI-3531 from preclinical studies.

Table 1: Physicochemical Properties of ARI-3531

PropertyValue
Molecular Weight452.5 g/mol
FormulaC₂₂H₂₁N₅O₄
Purity (HPLC)>99%
Solubility in DMSO≥ 50 mg/mL
Solubility in Water< 0.1 mg/mL
LogP3.8

Table 2: In Vitro Efficacy of ARI-3531

AssayCell LineIC₅₀ (nM)
Kinase Activity AssayRecombinant Target Kinase15.2 ± 2.1
Cell Proliferation AssayCancer Cell Line A85.7 ± 9.3
Cell Proliferation AssayCancer Cell Line B121.4 ± 15.6

Table 3: Cytotoxicity Data for ARI-3531

Cell LineAssay TypeCC₅₀ (µM)
Normal Human FibroblastsMTT Assay> 50
Human HepatocytesLDH Release Assay25.3 ± 4.7

Experimental Protocols

The following are detailed protocols for key experiments involving ARI-3531.

4.1 Cell Viability Assay (MTT)

This protocol describes a method to assess the effect of ARI-3531 on the viability of adherent cancer cells.

Materials:

  • ARI-3531 stock solution (10 mM in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of ARI-3531 in complete medium from the 10 mM stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted ARI-3531 solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest ARI-3531 concentration) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

4.2 Western Blot Analysis of Target Pathway Modulation

This protocol is designed to detect changes in the phosphorylation status of a downstream target of the hypothetical signaling pathway affected by ARI-3531.

Materials:

  • ARI-3531 stock solution (10 mM in DMSO)

  • Cancer cell line expressing the target of interest

  • Complete cell culture medium

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of ARI-3531 (and a vehicle control) for the desired time (e.g., 2, 6, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

Visualizations

5.1 Hypothetical Signaling Pathway of ARI-3531

ARI3531_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase Target Kinase UpstreamKinase->TargetKinase Phosphorylates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Activates TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes ARI3531 ARI-3531 ARI3531->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by ARI-3531.

5.2 Experimental Workflow for ARI-3531 Characterization

ARI3531_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TargetID Target Identification and Validation BiochemAssay Biochemical Assays (e.g., Kinase Assay) TargetID->BiochemAssay CellBasedAssay Cell-Based Assays (e.g., Proliferation, Apoptosis) BiochemAssay->CellBasedAssay ToxAssay In Vitro Toxicology CellBasedAssay->ToxAssay LeadOpt Lead Optimization ToxAssay->LeadOpt PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy Tox In Vivo Toxicology Efficacy->Tox IND IND-Enabling Studies Tox->IND LeadOpt->PK_PD

Caption: General experimental workflow for preclinical characterization.

Technical Notes & Optimization

Troubleshooting

troubleshooting failed experiments with ARI-3531

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ARI-3531, a potent and highly selective prolyl oligopeptidase (PREP) inhibitor. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ARI-3531, a potent and highly selective prolyl oligopeptidase (PREP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is ARI-3531 and what is its primary mechanism of action?

A1: ARI-3531 is a boronic acid-based small molecule inhibitor that demonstrates high potency and selectivity for prolyl oligopeptidase (PREP).[1][2][3][4] Its mechanism of action involves the formation of a stable, covalent complex with the serine protease active site of PREP, effectively blocking its enzymatic activity. This high selectivity minimizes off-target effects on other proteases like Fibroblast Activation Protein (FAP) and dipeptidyl peptidases (DPPs).[1]

Q2: What are the recommended storage and handling conditions for ARI-3531?

A2: For optimal stability, ARI-3531 should be stored as a lyophilized powder at -20°C. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: In which experimental systems can ARI-3531 be used?

A3: ARI-3531 is suitable for a variety of in vitro and cell-based assays designed to investigate the role of PREP in biological processes. Its high selectivity makes it a valuable tool for elucidating the specific contributions of PREP in complex systems. While it has been designed for high selectivity, in vivo applications may require further optimization of formulation and delivery methods to ensure sufficient bioavailability and target engagement.

Troubleshooting Failed Experiments

Issue 1: Higher than Expected IC50 Value or No Inhibition Observed

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Incorrect Reagent Preparation Verify the concentration of the ARI-3531 stock solution. If possible, confirm the molecular weight and re-calculate the concentration. Ensure the final concentration in the assay is appropriate for the expected IC50.
Reagent Degradation Prepare fresh dilutions of ARI-3531 from a new stock aliquot. Avoid repeated freeze-thaw cycles of the stock solution.
Inactive Enzyme Test the activity of the PREP enzyme using a known, reliable substrate and a positive control inhibitor. Ensure the enzyme has been stored and handled correctly.
Sub-optimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure the pH of the assay buffer is within the optimal range for both PREP activity and ARI-3531 stability.
Inappropriate Substrate Confirm that the substrate used is specific for PREP and that its concentration is appropriate (typically at or below the Km for competitive inhibition assays).
Issue 2: High Variability Between Replicate Wells

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.
"Edge Effect" in Microplates Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the perimeter wells with sterile water or PBS to maintain a humid environment.[5]
Cell Seeding Inconsistency Ensure a homogenous cell suspension before and during seeding.[5] Allow cells to settle at room temperature for a short period before incubation to ensure even distribution.
Incomplete Reagent Mixing Gently mix the plate on a plate shaker after adding each reagent to ensure uniform distribution.
Issue 3: High Background Signal in Control Wells

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Contaminated Reagents Use fresh, sterile buffers and reagents.[6][7]
Autofluorescence of Compound Measure the fluorescence of ARI-3531 alone at the assay wavelengths to determine if it contributes to the background signal.
Non-specific Binding In cell-based assays, ensure adequate blocking steps are included. Consider optimizing the concentration of the blocking agent.[6]
Substrate Instability Prepare the substrate solution immediately before use and protect it from light if it is light-sensitive.[8]

Experimental Protocols

In Vitro PREP Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of ARI-3531 against purified PREP.

Materials:

  • Recombinant human PREP

  • ARI-3531

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of ARI-3531 in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of each ARI-3531 dilution to the appropriate wells. For control wells, add 10 µL of Assay Buffer.

  • Add 20 µL of PREP enzyme solution (at a final concentration that gives a linear signal over the measurement period) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the PREP substrate solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percent inhibition versus the logarithm of the ARI-3531 concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Visualizations

ARI3531_Mechanism_of_Action cluster_inhibition Inhibition Pathway cluster_catalysis Normal Enzymatic Reaction ARI3531 ARI-3531 (Boronic Acid Inhibitor) Covalent_Complex ARI-3531-PREP Covalent Complex ARI3531->Covalent_Complex Binds to Active Site PREP_inactive Inactive PREP PREP_active Active PREP (Serine Protease) Products Cleaved Products PREP_active->Products Cleaves PREP_active->Covalent_Complex Substrate Proline-containing Substrate Substrate->PREP_active Binds to Covalent_Complex->PREP_inactive Inactivates

Caption: Mechanism of action of ARI-3531 on PREP.

Troubleshooting_Workflow Start Experiment Failed: Unexpected Results Check_Reagents Verify Reagent Integrity (ARI-3531, Enzyme, Substrate) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Review Assay Protocol (Concentrations, Volumes, Times) Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Check_Equipment Calibrate Equipment (Pipettes, Plate Reader) Equipment_OK Equipment Calibrated? Check_Equipment->Equipment_OK Reagents_OK->Check_Protocol Yes Consult_Support Contact Technical Support Reagents_OK->Consult_Support No Protocol_OK->Check_Equipment Yes Protocol_OK->Consult_Support No Optimize_Assay Optimize Assay Conditions (Buffer, pH, Temp) Equipment_OK->Optimize_Assay Yes Equipment_OK->Consult_Support No Run_Controls Run Additional Controls (Positive/Negative Inhibitor) Optimize_Assay->Run_Controls Success Experiment Successful Run_Controls->Success

Caption: A logical workflow for troubleshooting failed experiments.

References

Optimization

Technical Support Center: Optimizing Inhibitor-X (e.g., ARI-3531) Concentration for Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of small...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of small molecule inhibitors, exemplified by a hypothetical compound "Inhibitor-X" (e.g., ARI-3531), in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Inhibitor-X in a cell-based assay?

A1: For initial experiments, a wide concentration range is recommended to determine the optimal dose-response. A common starting point is a serial dilution from 10 µM down to 1 nM. The potency of small molecule inhibitors in cell-based assays is typically in the range of 1-10 μM.[1] It is crucial to use the lowest concentration possible that elicits a clear, dose-dependent effect to minimize potential off-target effects.[1]

Q2: How can I address poor solubility of Inhibitor-X in my aqueous assay buffer?

A2: Poor solubility is a frequent challenge with small molecule inhibitors.[2] Here are several strategies to improve solubility:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. However, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to prevent solvent-induced toxicity or artifacts.[2]

  • pH Adjustment: The solubility of ionizable compounds can be significantly affected by pH. Adjusting the pH of the buffer to a range where the compound is more soluble can be an effective solution.[2]

  • Use of Surfactants or Co-solvents: Low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) or co-solvents (e.g., ethanol, polyethylene glycol) can help maintain solubility in aqueous solutions.[2] It is essential to validate the compatibility of these agents with your specific cell line and assay.

Q3: I'm observing inconsistent results between different batches of experiments. What are the potential causes?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: Small molecules can degrade over time, particularly with repeated freeze-thaw cycles or exposure to light. It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.[2][3]

  • Cell Culture Conditions: Variations in cell passage number, confluence, and overall health can significantly impact experimental outcomes.[2] Maintaining consistent cell culture practices is critical.

  • Assay Variability: Pipetting errors, variations in incubation times, and reagent quality can all contribute to inconsistent results.

Troubleshooting Guide

This guide addresses common problems encountered when optimizing Inhibitor-X concentration in cell-based assays.

Problem Possible Cause Suggested Solution
High background signal Inappropriate blocking, stressed or dying cells, incorrect normalization method.Optimize blocking buffer and incubation time. Ensure cells are healthy and at an optimal confluence. Evaluate different normalization methods, such as total cell staining.[2]
No observable effect of Inhibitor-X Compound instability, low permeability, insufficient concentration.Assess compound stability in your cell culture medium.[3] Consider using permeability assays (e.g., Caco-2) to ensure the compound can enter the cells.[1] Test a higher concentration range.
High cell toxicity at all concentrations Solvent toxicity, off-target effects, compound instability leading to toxic degradation products.Keep the final solvent concentration (e.g., DMSO) at or below 0.1%.[2] Run a solvent-only control. Investigate potential off-target effects by consulting literature on similar compounds or performing target engagement assays.[2]
Rapid pH shift in medium Incorrect carbon dioxide (CO2) tension, insufficient bicarbonate buffering, bacterial or fungal contamination.Ensure the CO2 level in the incubator is appropriate for the sodium bicarbonate concentration in your medium. Loosen flask caps to allow for gas exchange. If contamination is suspected, discard the culture.[4]
Cells not adhering to the culture vessel Over-trypsinization, lack of attachment factors in serum-free media, mycoplasma contamination.Reduce trypsinization time or use a lower trypsin concentration. For serum-free conditions, ensure the medium contains necessary attachment factors. Test for mycoplasma contamination.[4]

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Inhibitor-X.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of Inhibitor-X in DMSO. Perform serial dilutions to create a range of working concentrations.

  • Compound Treatment: Remove the existing media from the cells and add fresh media containing the various concentrations of Inhibitor-X. Include a vehicle-only control (e.g., 0.1% DMSO).[2]

  • Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action and the cell doubling time (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Compound Stability in Cell Culture Media

This protocol helps determine the stability of Inhibitor-X under experimental conditions.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of Inhibitor-X in DMSO.[3]

    • Prepare the cell culture medium (with and without 10% FBS).[3]

    • Dilute the stock solution in the media to a final concentration of 10 µM.[3]

  • Experimental Procedure:

    • Add 1 mL of the 10 µM Inhibitor-X working solution to triplicate wells of a 24-well plate for each condition.[3]

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[3]

    • Collect 100 µL aliquots at designated time points (e.g., 0, 2, 8, 24, 48 hours).[3]

  • Sample Analysis: Analyze the concentration of Inhibitor-X in the collected aliquots using a suitable analytical method, such as HPLC-MS.

  • Data Analysis: Determine the percentage of Inhibitor-X remaining at each time point by normalizing to the concentration at time 0.[3]

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for Inhibitor-X

The following diagram illustrates a hypothetical signaling pathway where Inhibitor-X targets a key kinase involved in cell proliferation and survival. Aripiprazole (ARI), for instance, has been shown to modulate pathways central to tumor progression, including the PI3K/AKT/mTOR and JAK2/STAT5 pathways.[5]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates JAK2 JAK2 Growth_Factor_Receptor->JAK2 Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Inhibitor_X Inhibitor-X (e.g., ARI-3531) Inhibitor_X->PI3K Inhibitor_X->JAK2 STAT5 STAT5 JAK2->STAT5 Activates STAT5->Proliferation_Survival Promotes

Caption: A simplified signaling pathway showing the inhibitory action of Inhibitor-X.

Experimental Workflow for Optimizing Inhibitor-X Concentration

This workflow provides a logical sequence of steps for determining the optimal concentration of Inhibitor-X for your cell-based assays.

cluster_decision A 1. Determine Solubility & Stability of Inhibitor-X D1 Soluble & Stable? A->D1 B 2. Initial Dose-Response Screening (Wide Concentration Range) D2 Clear Dose-Response? B->D2 C 3. Narrow Down Concentration Range (Based on IC50) D3 Acceptable Toxicity? C->D3 D 4. Assess Off-Target Effects (at optimal concentration) E 5. Validate in Functional Assays D->E D1->A No, Troubleshoot (See FAQ Q2) D1->B Yes D2->B No, Re-evaluate Assay (See Troubleshooting Guide) D2->C Yes D3->C No, Select Lower Concentration D3->D Yes

Caption: A workflow diagram for optimizing Inhibitor-X concentration.

Troubleshooting Workflow for Inconsistent Results

This decision tree helps to identify and resolve the root causes of variability in your experimental results.

cluster_compound Compound Issues cluster_cells Cell Culture Issues cluster_assay Assay Protocol Issues Start Inconsistent Results Observed Check_Compound Check Compound Stability & Purity Start->Check_Compound Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Assay Evaluate Assay Protocol Start->Check_Assay Fresh_Stock Prepare Fresh Stock/Dilutions Check_Compound->Fresh_Stock Store_Properly Aliquot & Store Properly Check_Compound->Store_Properly Consistent_Passage Use Consistent Passage Number Check_Cells->Consistent_Passage Monitor_Confluence Monitor Cell Confluence Check_Cells->Monitor_Confluence Mycoplasma_Test Test for Mycoplasma Check_Cells->Mycoplasma_Test Calibrate_Pipettes Calibrate Pipettes Check_Assay->Calibrate_Pipettes Standardize_Timing Standardize Incubation Times Check_Assay->Standardize_Timing Reagent_Quality Check Reagent Quality Check_Assay->Reagent_Quality Result_OK Consistent Results Achieved Fresh_Stock->Result_OK Store_Properly->Result_OK Consistent_Passage->Result_OK Monitor_Confluence->Result_OK Mycoplasma_Test->Result_OK Calibrate_Pipettes->Result_OK Standardize_Timing->Result_OK Reagent_Quality->Result_OK

Caption: A troubleshooting decision tree for inconsistent experimental results.

References

Troubleshooting

Technical Support Center: Enhancing the Solubility of Poorly Soluble Compounds like ARI-3531

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the solubility enhancement of poorly soluble compo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the solubility enhancement of poorly soluble compounds, exemplified by ARI-3531.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work to improve the solubility of compounds like ARI-3531.

Q1: I've tried dissolving ARI-3531 in common aqueous buffers (e.g., PBS), but the solubility is very low. What should I try next?

A1: Low aqueous solubility is a common challenge.[1][2] The next steps involve exploring various formulation strategies. A logical approach would be to first try simple methods like pH adjustment or the use of co-solvents before moving to more complex techniques. For weakly acidic or basic compounds, altering the pH of the solution can significantly increase solubility by promoting the formation of more soluble ionized species.[3][4] If pH modification is not effective or suitable, a co-solvent system, where a water-miscible organic solvent is added to the aqueous phase, can be employed to increase the drug's solubility.[4]

Q2: My compound precipitates out of the co-solvent system upon dilution with an aqueous medium. How can I prevent this?

A2: Precipitation upon dilution is a common issue with co-solvent systems, often referred to as "drug parachuting." This occurs when the concentration of the co-solvent falls below the level required to keep the drug in solution. To mitigate this, you can:

  • Optimize the co-solvent concentration: Use the minimum amount of co-solvent necessary to dissolve the compound.

  • Add a precipitation inhibitor: Polymers such as HPMC, PVP, or Soluplus® can be included in the formulation to maintain a supersaturated state and prevent or delay precipitation.

  • Explore other techniques: If precipitation remains an issue, consider alternative methods like solid dispersions or nanosuspensions, which can provide more stable formulations upon dilution.

Q3: I am considering creating a solid dispersion to improve the solubility of ARI-3531. Which carrier should I choose?

A3: The choice of carrier for a solid dispersion is critical and depends on the physicochemical properties of your compound. Common carriers include polymers like polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC). The selection process should involve:

  • Miscibility/Solubility Screening: Assess the solubility of ARI-3531 in various molten polymers or solvent systems containing the polymer.

  • Physicochemical Characterization: Analyze the thermal properties (e.g., glass transition temperature) of both the drug and the carrier to ensure stability during preparation.

  • In Vitro Dissolution Studies: Prepare small-scale solid dispersions with different carriers and at various drug-to-carrier ratios to evaluate their dissolution performance.

Q4: When preparing a nanosuspension of ARI-3531, I am observing particle aggregation. What could be the cause and how can I fix it?

A4: Particle aggregation in nanosuspensions is often due to insufficient stabilization. The high surface energy of nanoparticles makes them prone to agglomeration. To address this:

  • Optimize the stabilizer: The choice and concentration of the stabilizer (surfactants or polymers) are crucial. A combination of stabilizers, such as a primary surfactant and a secondary polymeric stabilizer, can provide better steric and electrostatic stabilization.

  • Adjust the homogenization process: Factors like homogenization pressure and the number of cycles can impact particle size and stability.[1][2] Optimization of these parameters is necessary.

  • Control the temperature: Excessive heat generated during homogenization can lead to instability. Ensure adequate cooling during the process.

Frequently Asked Questions (FAQs)

What are the primary mechanisms by which solubility can be enhanced?

There are several physical and chemical modification techniques to enhance the solubility of poorly soluble drugs.[1][2]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include:

    • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosuspension technologies enhances the dissolution rate.[1][4]

    • Modification of Crystal Habit: This includes the use of polymorphs, amorphous forms, and co-crystals, which can have different solubility profiles.[2]

    • Drug Dispersion in Carriers: Techniques like solid dispersions and solid solutions involve dispersing the drug in a carrier matrix to improve wettability and dissolution.[2]

  • Chemical Modifications: These approaches involve altering the chemical structure of the drug molecule or its environment. Common methods are:

    • pH Adjustment: For ionizable drugs, changing the pH of the medium can increase the proportion of the more soluble ionized form.[3][4]

    • Salt Formation: Converting the drug into a salt form is a widely used and effective method to increase solubility and dissolution rate.[2][3]

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, thereby increasing its apparent solubility.[2]

  • Use of Excipients:

    • Co-solvents: Adding a water-miscible solvent in which the drug is highly soluble can increase the overall solubility of the drug in the aqueous mixture.[4]

    • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[5]

How do I choose the most appropriate solubility enhancement technique for my compound?

The selection of a suitable technique depends on several factors, including the physicochemical properties of the drug (e.g., pKa, logP, melting point), the desired dosage form, and the intended route of administration. A systematic approach, as outlined in the workflow diagram below, is recommended.

Summary of Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to improve the solubility of a poorly soluble compound like ARI-3531. The "Solubility Improvement Factor" is a hypothetical representation to illustrate the potential fold-increase in solubility that can be achieved with each technique.

TechniqueDescriptionAdvantagesDisadvantagesHypothetical Solubility Improvement Factor
pH Adjustment Modifying the pH of the solution to ionize the drug, thereby increasing its solubility.Simple, cost-effective, and easy to implement.Only applicable to ionizable drugs; risk of precipitation upon pH change.10 - 100x
Co-solvency Using a mixture of water and a water-miscible organic solvent to increase drug solubility.[4]Simple to formulate and can significantly increase solubility.Potential for drug precipitation upon dilution; toxicity of some organic solvents.10 - 500x
Micronization Reducing the particle size of the drug to the micron range to increase the surface area and dissolution rate.[4]Increases dissolution rate.Does not increase equilibrium solubility; may not be effective for very poorly soluble drugs.2 - 10x (dissolution rate)
Nanosuspension Reducing the particle size to the nanometer range, which increases both surface area and saturation solubility.[2]Significant increase in dissolution velocity and saturation solubility.Requires specialized equipment (high-pressure homogenizers); potential for particle aggregation.50 - 1000x
Solid Dispersion Dispersing the drug in a solid carrier matrix, often in an amorphous state.Can significantly increase dissolution rate and apparent solubility.Potential for physical instability (recrystallization); carrier selection can be complex.20 - 500x
Complexation Using a complexing agent, such as cyclodextrin, to form an inclusion complex with the drug.[2]Can significantly increase apparent solubility and stability.Limited by the stoichiometry of the complex and the size of the drug molecule.10 - 200x
Salt Formation Converting the drug into a more soluble salt form.[2][3]Often provides a significant and reliable increase in solubility and dissolution rate.Only applicable to ionizable drugs; the salt form may have different stability properties.100 - 1000x

Experimental Protocols

1. Protocol for Solubility Determination using a Co-solvent System

  • Objective: To determine the solubility of ARI-3531 in various co-solvent systems.

  • Materials: ARI-3531, water, and various co-solvents (e.g., ethanol, propylene glycol, PEG 400), shaker, centrifuge, HPLC system.

  • Methodology:

    • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10:90, 20:80, 50:50 v/v).

    • Add an excess amount of ARI-3531 to each mixture in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Analyze the concentration of ARI-3531 in the filtrate using a validated HPLC method.

    • Plot the solubility of ARI-3531 as a function of the co-solvent concentration.

2. Protocol for Preparation of a Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of ARI-3531 to enhance its dissolution rate.

  • Materials: ARI-3531, a suitable polymer carrier (e.g., PVP K30), a common solvent (e.g., methanol, dichloromethane), rotary evaporator, vacuum oven.

  • Methodology:

    • Dissolve both ARI-3531 and the polymer carrier in the common solvent in a round-bottom flask at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and grind it into a fine powder.

    • Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like DSC and XRD.

    • Perform in vitro dissolution studies to compare the dissolution profile of the solid dispersion with that of the pure drug.

3. Protocol for Preparation of a Nanosuspension by High-Pressure Homogenization

  • Objective: To produce a nanosuspension of ARI-3531 to improve its solubility and dissolution velocity.

  • Materials: ARI-3531, a suitable stabilizer (e.g., Poloxamer 188, Tween 80), purified water, high-pressure homogenizer.

  • Methodology:

    • Prepare a pre-suspension of ARI-3531 in an aqueous solution of the stabilizer by high-shear mixing.

    • Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles and at a defined pressure (e.g., 1500 bar for 10-20 cycles).

    • Monitor the particle size distribution of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).

    • Continue homogenization until the desired particle size is achieved.

    • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Workflow for Selecting a Solubility Enhancement Strategy

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for a poorly soluble compound like ARI-3531.

Solubility_Enhancement_Workflow cluster_0 Start: Characterize Physicochemical Properties cluster_1 Initial Assessment cluster_2 Ionizable Compound Strategies cluster_3 Non-Ionizable Compound Strategies cluster_4 Evaluation start Poorly Soluble Compound (ARI-3531) is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes salt_formation Salt Formation is_ionizable->salt_formation Yes co_solvency Co-solvency is_ionizable->co_solvency No evaluate Evaluate Solubility, Stability, and Dissolution ph_adjustment->evaluate salt_formation->evaluate solid_dispersion Solid Dispersion co_solvency->solid_dispersion If precipitation on dilution co_solvency->evaluate nanosuspension Nanosuspension solid_dispersion->nanosuspension If recrystallization occurs solid_dispersion->evaluate complexation Complexation nanosuspension->complexation If aggregation is an issue nanosuspension->evaluate complexation->evaluate

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

References

Optimization

addressing stability issues with ARI-3531 in solution

Technical Support Center: ARI-3531 This guide is intended for researchers, scientists, and drug development professionals to address common stability challenges encountered with ARI-3531 in solution. Frequently Asked Que...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ARI-3531

This guide is intended for researchers, scientists, and drug development professionals to address common stability challenges encountered with ARI-3531 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for ARI-3531 in solution?

A1: ARI-3531 is susceptible to two main stability issues in aqueous solutions:

  • Precipitation: Due to its low aqueous solubility, ARI-3531 can precipitate out of solution, especially when diluting a concentrated organic stock (e.g., in DMSO) into an aqueous buffer. This is a common issue known as solvent-shifting precipitation.[1][2]

  • Chemical Degradation: The molecule can undergo hydrolysis, particularly in non-neutral pH conditions, and is also sensitive to oxidative degradation.[3]

Q2: What is the recommended solvent for preparing ARI-3531 stock solutions?

A2: For stock solutions, use a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.[4] It is critical to use fresh, moisture-free DMSO, as absorbed water can reduce the compound's solubility and stability.[4] Stock solutions should be prepared at a high concentration to minimize the volume of organic solvent introduced into your final aqueous experimental setup.[4]

Q3: How does pH affect the stability and solubility of ARI-3531?

A3: The pH of the aqueous medium is a critical factor. ARI-3531 is most stable in a narrow pH range of 6.5 to 7.5. Acidic or basic conditions can catalyze hydrolysis, leading to compound degradation.[3] Furthermore, pH shifts can alter the ionization state of the molecule, significantly impacting its solubility.[1][5]

Q4: Is ARI-3531 sensitive to light or temperature?

A4: Yes. ARI-3531 shows sensitivity to both light and elevated temperatures.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[6] It is recommended to prepare and store solutions at 2-8°C whenever possible.

  • Light: Exposure to UV and visible light can induce photolytic degradation.[7][8] Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

Troubleshooting Guides

Problem 1: My ARI-3531 solution is cloudy or has visible precipitate.

This issue commonly occurs after diluting a DMSO stock solution into an aqueous buffer or cell culture medium.[1][4] The abrupt change in solvent polarity causes the compound to exceed its solubility limit and crash out of solution.[4]

Troubleshooting Flowchart

ARI3531_Troubleshooting start Observation: Precipitation or Cloudiness check_conc Is final concentration below solubility limit? start->check_conc check_method Review Dilution Method check_conc->check_method  Yes action_reduce_conc Action: Lower final concentration check_conc->action_reduce_conc No   check_ph Verify Buffer pH (Range 6.5-7.5) check_method->check_ph  Method OK action_add_dropwise Action: Add stock dropwise to vigorously stirring buffer check_method->action_add_dropwise Incorrect Method solution_ok Solution Should Be Stable check_ph->solution_ok  pH OK action_adjust_ph Action: Adjust pH of aqueous buffer before adding stock check_ph->action_adjust_ph pH out of range action_reduce_conc->check_method action_use_excipient Advanced: Consider solubilizing agents (e.g., cyclodextrins) action_reduce_conc->action_use_excipient action_add_dropwise->check_ph action_adjust_ph->solution_ok

Caption: Troubleshooting flowchart for ARI-3531 precipitation.

Solubility Data

To avoid exceeding the solubility limit, consult the table below. Note that solubility decreases significantly as the percentage of the organic co-solvent is reduced.

Buffer System (pH 7.4)Max Final DMSO Conc.Max ARI-3531 Solubility (µM)
Phosphate-Buffered Saline (PBS)0.5%15
RPMI 1640 + 10% FBS0.5%25
PBS0.1%2
RPMI 1640 + 10% FBS0.1%5

Problem 2: I'm observing a rapid loss of compound activity or inconsistent results.

This may indicate chemical degradation of ARI-3531.[3] Degradation can be accelerated by improper pH, temperature, or exposure to light.[6][9] A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the amount of intact ARI-3531 and monitor the formation of degradation products.[10][11]

Degradation Profile

The following table summarizes the degradation of a 10 µM ARI-3531 solution under various stress conditions over 24 hours at 37°C.

ConditionIntact ARI-3531 Remaining (%)
pH 7.4, in dark98%
pH 5.0, in dark75%
pH 9.0, in dark68%
pH 7.4, exposed to ambient light82%
pH 7.4, with 0.03% H₂O₂ (Oxidative Stress)55%

Experimental Protocols

Protocol: HPLC Method for Stability Assessment of ARI-3531

This protocol outlines a reverse-phase HPLC (RP-HPLC) method to separate and quantify ARI-3531 from its potential degradation products.[10][12]

Materials and Reagents
  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • ARI-3531 reference standard

  • Forced degradation samples (prepared by exposing ARI-3531 to acid, base, peroxide, heat, and light as per ICH guidelines).[7][12]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    18.0 80
    18.1 20

    | 22.0 | 20 |

Experimental Workflow

Caption: Workflow for HPLC-based stability analysis of ARI-3531.

System Suitability

Before analysis, inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area of ARI-3531 should be ≤ 2.0%.

Analysis
  • Prepare a standard curve using the ARI-3531 reference standard.

  • Prepare samples from your stability study by diluting them to fall within the range of the standard curve using the sample diluent.

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak area corresponding to intact ARI-3531.

  • Calculate the concentration of ARI-3531 in your samples against the standard curve and determine the percentage remaining compared to the initial (t=0) time point.

References

Troubleshooting

Technical Support Center: ARI-3531 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ARI-3531, a novel small molecule inhibitor of the pro-inflammatory transcription factor NF-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with ARI-3531, a novel small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. Our aim is to help you navigate common pitfalls and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ARI-3531?

A1: ARI-3531 is a highly selective, reversible inhibitor of IκB kinase (IKK), a key enzyme in the canonical NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, ARI-3531 blocks the nuclear translocation of the p65/p50 NF-κB complex, thereby inhibiting the transcription of pro-inflammatory genes.

Q2: What is the recommended solvent and storage condition for ARI-3531?

A2: For in vitro experiments, ARI-3531 should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, a fresh formulation in a vehicle such as 0.5% carboxymethylcellulose (CMC) is recommended for oral administration.

Q3: Can I use ARI-3531 in serum-containing media for cell-based assays?

A3: Yes, ARI-3531 is stable in standard cell culture media containing up to 10% fetal bovine serum (FBS). However, high serum concentrations may slightly reduce the effective concentration of the compound due to protein binding. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and serum conditions.

Troubleshooting Guides

In Vitro Assays

Problem: Inconsistent IC50 values in cell viability assays.

  • Possible Cause 1: Cell Density. Variations in cell seeding density can significantly impact the apparent potency of ARI-3531.

    • Solution: Ensure a consistent cell seeding density across all plates and experiments. We recommend performing a preliminary experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the duration of the assay.

  • Possible Cause 2: DMSO Concentration. High concentrations of DMSO can be toxic to cells and may confound the results.

    • Solution: The final concentration of DMSO in the culture medium should not exceed 0.1%. Prepare a serial dilution of your ARI-3531 stock solution so that the final DMSO concentration remains constant across all treatment groups, including the vehicle control.

  • Possible Cause 3: Assay Incubation Time. The duration of drug exposure can influence the observed IC50 value.

    • Solution: Standardize the incubation time with ARI-3531. For initial characterization, a 72-hour incubation period is recommended. If you are investigating time-dependent effects, perform a time-course experiment.

Problem: Low signal-to-noise ratio in Western blot for phospho-IκBα.

  • Possible Cause 1: Inadequate Stimulation. The levels of phospho-IκBα may be too low to detect without cellular stimulation.

    • Solution: To robustly assess the inhibitory activity of ARI-3531, it is crucial to stimulate the NF-κB pathway. Pre-treat cells with ARI-3531 for 1-2 hours, followed by stimulation with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at 10 ng/mL for 15-30 minutes, before cell lysis.

  • Possible Cause 2: Suboptimal Antibody Dilution. The primary antibody concentration may not be optimal for detecting the target protein.

    • Solution: Perform an antibody titration experiment to determine the optimal dilution for your primary antibody. Ensure that you are using a validated antibody specific for phospho-IκBα.

In Vivo Studies

Problem: High variability in tumor growth inhibition in xenograft models.

  • Possible Cause 1: Inconsistent Drug Formulation. Improper suspension of ARI-3531 in the vehicle can lead to inaccurate dosing.

    • Solution: Ensure that ARI-3531 is homogeneously suspended in the vehicle immediately before each administration. Sonication of the formulation is recommended to achieve a uniform suspension.

  • Possible Cause 2: Variability in Tumor Size at Baseline. Starting treatment when tumors have a wide range of sizes can increase data variability.

    • Solution: Randomize animals into treatment groups only after the tumors have reached a predetermined, uniform size (e.g., 100-150 mm³).

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of ARI-3531.

ParameterValueAssay Conditions
IKKβ IC50 15 nMRecombinant human IKKβ kinase assay
Cellular IC50 (p-IκBα) 50 nMTNF-α stimulated HeLa cells, 1-hour pre-treatment
Cell Viability GI50 1.5 µMA549 lung cancer cells, 72-hour incubation
Plasma Protein Binding 95%Human plasma

Experimental Protocols

Protocol: Western Blot Analysis of Phospho-IκBα Inhibition

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of ARI-3531 (e.g., 0, 10, 50, 200 nM) for 2 hours.

    • Stimulate the cells with 10 ng/mL of TNF-α for 20 minutes.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-IκBα (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total IκBα and a loading control like β-actin.

Visualizations

ARI3531_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylates IκBα ARI3531 ARI-3531 ARI3531->IKK_complex Inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Mechanism of action of ARI-3531 in the NF-κB signaling pathway.

Troubleshooting_Workflow Start Inconsistent IC50 Values Check_Density Is cell seeding density consistent? Start->Check_Density Standardize_Density Standardize seeding protocol Check_Density->Standardize_Density No Check_DMSO Is final DMSO concentration > 0.1%? Check_Density->Check_DMSO Yes Standardize_Density->Check_DMSO Adjust_Dilution Adjust serial dilution to keep DMSO ≤ 0.1% Check_DMSO->Adjust_Dilution Yes Check_Time Is incubation time consistent? Check_DMSO->Check_Time No Adjust_Dilution->Check_Time Standardize_Time Standardize incubation time Check_Time->Standardize_Time No Re_evaluate Re-evaluate IC50 Check_Time->Re_evaluate Yes Standardize_Time->Re_evaluate

Optimization

Technical Support Center: Refining Incubation Times for Prolyl Endopeptidase (PREP) Inhibitor Treatment, Featuring ARI-3531

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing prolyl endopeptidase (PREP) inhibitors, with a focus on refining experimental incubation times...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing prolyl endopeptidase (PREP) inhibitors, with a focus on refining experimental incubation times. While specific quantitative data and detailed protocols for ARI-3531 are not publicly available in the searched literature, this guide offers best practices and troubleshooting strategies based on the known mechanisms of PREP inhibitors and general principles of small molecule inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PREP inhibitors like ARI-3531?

Prolyl endopeptidase (PREP) is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in peptides shorter than 30 amino acids. PREP inhibitors, such as ARI-3531, are designed to selectively bind to the active site of the PREP enzyme, blocking its catalytic activity. This inhibition prevents the degradation of various neuropeptides and other bioactive peptides, thereby modulating downstream signaling pathways.

Q2: How do I determine the optimal incubation time for ARI-3531 in my cell-based assay?

The optimal incubation time for a PREP inhibitor can vary depending on the cell type, the specific biological question, and the assay readout. A time-course experiment is the most effective method to determine this. We recommend testing a range of incubation times (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours) at a fixed, effective concentration of ARI-3531. The optimal time will be the point at which the desired biological effect is maximal and stable, without inducing significant cytotoxicity.

Q3: Should I pre-incubate my cells with ARI-3531 before adding a stimulus?

Yes, pre-incubation is generally recommended to ensure that the inhibitor has sufficient time to penetrate the cell membrane and engage with its intracellular target, PREP. A pre-incubation period of 30 to 60 minutes is a common starting point. However, the ideal pre-incubation time should be empirically determined for your specific experimental system.

Q4: What are the key considerations for solvent and final concentration of ARI-3531?

ARI-3531, like many small molecule inhibitors, is likely dissolved in a solvent such as dimethyl sulfoxide (DMSO). It is critical to ensure that the final concentration of the solvent in your cell culture medium is low enough to not affect cell viability or the experimental outcome (typically ≤ 0.1% v/v). Always include a vehicle control (cells treated with the same final concentration of solvent without the inhibitor) in your experiments.

Troubleshooting Guide: Refining Incubation Times

Issue Potential Cause Recommended Solution
No observable effect of ARI-3531 treatment Insufficient incubation time.Perform a time-course experiment with longer incubation periods (e.g., up to 48 or 72 hours).
Inhibitor concentration is too low.Conduct a dose-response experiment to determine the optimal concentration of ARI-3531.
Poor cell permeability of the inhibitor.Increase the pre-incubation time to allow for better cell penetration.
The chosen assay is not sensitive to PREP inhibition.Confirm that your cellular model expresses PREP and that the chosen downstream readout is modulated by PREP activity.
High cell toxicity or cell death Incubation time is too long.Reduce the incubation time. Refer to your time-course experiment to select a shorter duration that still provides a biological effect.
Inhibitor concentration is too high.Lower the concentration of ARI-3531. Consult your dose-response curve to find a concentration that is effective but not toxic.
Off-target effects of the inhibitor.While specific off-target effects for ARI-3531 are not documented in the searched literature, consider using a structurally different PREP inhibitor as a control to confirm that the observed toxicity is not a general effect of PREP inhibition.
Inconsistent results between experiments Variability in cell density or health.Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the start of the experiment.
Inconsistent incubation or pre-incubation times.Strictly adhere to the optimized incubation and pre-incubation times for all experiments.
Degradation of the inhibitor in culture medium.Prepare fresh dilutions of ARI-3531 for each experiment from a frozen stock solution.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for ARI-3531

This protocol outlines a general procedure for a time-course experiment to determine the optimal incubation time of a PREP inhibitor in a cell-based assay.

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a working solution of ARI-3531 in cell culture medium at a concentration known to be effective (this may need to be determined from a dose-response experiment).

  • Treatment: Replace the cell culture medium with the medium containing ARI-3531. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plates for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Assay: At each time point, harvest the cells or perform your desired assay to measure the biological endpoint of interest (e.g., western blot for a downstream marker, ELISA for a secreted peptide, or a functional assay).

  • Data Analysis: Plot the measured response as a function of incubation time to identify the optimal duration for your experiment.

Protocol 2: General PREP Activity Assay

This protocol describes a general method to measure the enzymatic activity of PREP in cell lysates, which can be used to confirm the inhibitory effect of ARI-3531.

  • Cell Lysis: Treat cells with ARI-3531 or a vehicle control for the desired incubation time. Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Enzyme Reaction: In a 96-well plate, add a standardized amount of protein from each lysate to a reaction buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC).

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader. The rate of increase in fluorescence corresponds to the PREP activity.

  • Data Analysis: Calculate the initial reaction velocity for each sample. Compare the activity in the ARI-3531-treated samples to the vehicle control to determine the percent inhibition.

Visualizations

PREP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Neuropeptides Neuropeptides / Bioactive Peptides PREP Prolyl Endopeptidase (PREP) Neuropeptides->PREP Substrate Downstream_Signaling Downstream Signaling Pathways Neuropeptides->Downstream_Signaling Activation Degraded_Peptides Inactive Peptide Fragments PREP->Degraded_Peptides Cleavage ARI3531 ARI-3531 ARI3531->PREP Inhibition

Caption: PREP Inhibition by ARI-3531.

Experimental_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Inhibitor_Prep 2. Prepare ARI-3531 and Vehicle Control Cell_Culture->Inhibitor_Prep Pre_Incubation 3. Pre-incubation (optional) Inhibitor_Prep->Pre_Incubation Incubation 4. Incubation (Time-course) Pre_Incubation->Incubation Assay 5. Perform Assay (e.g., Western Blot, ELISA) Incubation->Assay Data_Analysis 6. Data Analysis Assay->Data_Analysis

Caption: Time-Course Experiment Workflow.

Troubleshooting

strategies to minimize ARI-3531 off-target effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of ARI-3531. Frequently Asked Questions (FAQs) Q1: What is the prima...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of ARI-3531.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of ARI-3531 and its known off-targets?

ARI-3531 is a potent and selective inhibitor of the tyrosine kinase, Target Kinase 1 (TK1). However, at higher concentrations, it has been observed to interact with other kinases, leading to potential off-target effects. The primary known off-targets are members of the Src family kinases and Receptor Tyrosine Kinase Group 3 (RTK-3).

Q2: I am observing unexpected cellular phenotypes that are inconsistent with TK1 inhibition. How can I confirm if these are due to off-target effects of ARI-3531?

To determine if the observed phenotypes are due to off-target effects, a series of control experiments are recommended. These include using a structurally unrelated inhibitor of TK1 to see if the phenotype is replicated and employing a rescue experiment by introducing a drug-resistant mutant of TK1. Additionally, a kinome-wide profiling assay can identify other kinases inhibited by ARI-3531 at the concentrations used in your experiments.

Q3: What is the recommended concentration range for using ARI-3531 in cell-based assays to maintain on-target specificity?

For most cell lines, a concentration range of 10-100 nM is recommended to achieve maximal inhibition of TK1 while minimizing off-target effects. The IC50 for TK1 is significantly lower than for its known off-targets. However, the optimal concentration should be determined empirically for each cell line and experimental condition.

Troubleshooting Guide

Issue 1: Inconsistent results between different batches of ARI-3531.
  • Possible Cause: Variability in compound purity or storage conditions.

  • Solution:

    • Always source ARI-3531 from a reputable supplier and request a certificate of analysis for each batch.

    • Store the compound as recommended by the manufacturer, typically desiccated at -20°C.

    • Prepare fresh stock solutions and use them for a limited period.

Issue 2: High levels of cell toxicity at concentrations expected to be specific for TK1.
  • Possible Cause: Off-target effects on kinases essential for cell survival or a particularly sensitive cell line.

  • Solution:

    • Perform a dose-response curve to determine the EC50 for cell viability in your specific cell line.

    • Use the lowest effective concentration of ARI-3531 that inhibits TK1 phosphorylation.

    • Consider using a different TK1 inhibitor with an alternative off-target profile.

Quantitative Data Summary

The following table summarizes the inhibitory activity of ARI-3531 against its primary target and key off-targets.

Kinase TargetIC50 (nM)Selectivity (fold vs. TK1)
TK1 (On-Target) 5 1
Src Family Kinase A25050
Src Family Kinase B40080
RTK-3800160

Experimental Protocols

Protocol 1: Determining the On-Target Potency of ARI-3531 in Cells

This protocol outlines a method for measuring the inhibition of TK1 phosphorylation in a cellular context.

  • Cell Culture: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of ARI-3531 (e.g., 1 nM to 10 µM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against phosphorylated TK1 (p-TK1) and total TK1.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for p-TK1 and total TK1. Normalize the p-TK1 signal to the total TK1 signal and plot the percentage of inhibition against the ARI-3531 concentration to determine the IC50.

Visualizations

ARI3531_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway TK1 Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TK1 Target Kinase 1 (TK1) Receptor->TK1 Activates Substrate Downstream Substrate TK1->Substrate Phosphorylates Cell_Proliferation Cell Proliferation Substrate->Cell_Proliferation ARI3531 ARI-3531 ARI3531->TK1 Inhibits

Caption: Simplified signaling pathway of ARI-3531 targeting TK1.

Off_Target_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve (ARI-3531) Start->Dose_Response Control_Compound Test Structurally Unrelated TK1 Inhibitor Dose_Response->Control_Compound Rescue_Experiment Rescue with Drug-Resistant TK1 Mutant Control_Compound->Rescue_Experiment Kinome_Scan Perform Kinome Profiling Rescue_Experiment->Kinome_Scan Analysis Analyze Data Kinome_Scan->Analysis On_Target Phenotype is On-Target Analysis->On_Target Phenotype Replicated & Rescued Off_Target Phenotype is Off-Target Analysis->Off_Target Phenotype Not Replicated or Rescued

Caption: Experimental workflow to identify off-target effects.

Troubleshooting_Logic Issue High Cell Toxicity Is toxicity observed at expected IC50 for TK1? Check_Concentration Concentration Check Is the working concentration correct? Issue:f1->Check_Concentration:f0 Yes Conclusion_Concentration Adjust concentration. Issue:f1->Conclusion_Concentration No Cell_Line_Sensitivity Cell Line Sensitivity Is this cell line known to be sensitive? Check_Concentration:f1->Cell_Line_Sensitivity:f0 Yes Off_Target_Effect Off-Target Effect Does a different TK1 inhibitor show the same toxicity? Cell_Line_Sensitivity:f1->Off_Target_Effect:f0 No Conclusion_On_Target Toxicity is likely an on-target effect. Off_Target_Effect:f1->Conclusion_On_Target Yes Conclusion_Off_Target Toxicity is likely an off-target effect. Off_Target_Effect:f1->Conclusion_Off_Target No

Caption: Troubleshooting logic for unexpected cell toxicity.

Optimization

Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the in vivo bioavailability of poorly soluble compounds, using...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the in vivo bioavailability of poorly soluble compounds, using a model compound profile similar to what might be expected for an investigational drug.

Frequently Asked Questions (FAQs)

Q1: Our model compound shows poor oral bioavailability in preclinical species. What are the likely causes?

Low oral bioavailability for a poorly soluble compound is often multifactorial, stemming from:

  • Low Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[1][2]

  • Slow Dissolution Rate: Even if it is sparingly soluble, the rate at which it dissolves is too slow for absorption to occur within the GI transit time.[1][3]

  • High First-Pass Metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.[2][4]

  • Poor Permeability: The compound cannot efficiently cross the intestinal epithelium.[2][3]

  • Efflux by Transporters: The compound is actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

Q2: What are the initial formulation strategies we should consider to improve bioavailability?

For a poorly soluble compound, several formulation strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1] Techniques include micronization and nanosuspension.[1][5]

  • Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous state can enhance its solubility.[2]

  • Lipid-Based Formulations: Encapsulating the compound in lipids, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[2][4][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[1][6]

Q3: How do we select the appropriate animal model for our in vivo bioavailability studies?

The choice of animal model depends on the specific objectives of your study:

  • Rodents (Mice, Rats): Commonly used for initial screening of formulations due to their small size, cost-effectiveness, and availability of historical data. They are useful for rank-ordering formulations.

  • Canines (Beagles): Their gastrointestinal physiology is more comparable to humans than rodents, making them a good model for evaluating oral absorption and the effect of food.

  • Non-Human Primates (Cynomolgus Monkeys): Often used in later-stage preclinical development due to their high physiological similarity to humans, especially regarding metabolic pathways.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Food effects, inconsistent dosing, or formulation instability.Conduct studies in both fasted and fed states. Ensure precise and consistent administration techniques. Evaluate the stability of the formulation under experimental conditions.
Low Cmax and AUC despite using a solubility-enhancing formulation. The formulation may be precipitating in the GI tract upon dilution with aqueous fluids.Incorporate precipitation inhibitors into your formulation. Consider a different formulation strategy, such as a lipid-based system that is less prone to precipitation.
Good in vitro dissolution but poor in vivo absorption. Poor membrane permeability or significant efflux.Conduct in vitro permeability assays (e.g., Caco-2) to assess permeability and efflux. If efflux is confirmed, consider co-administration with a known efflux inhibitor in your preclinical model.
Dose-dependent decrease in bioavailability. Saturation of absorption mechanisms or solubility-limited absorption at higher doses.Conduct a dose-escalation study to determine if bioavailability is dose-dependent. If so, focus on formulations that maintain solubility at higher concentrations.

Quantitative Data Summary

Table 1: Physicochemical Properties of a Model Poorly Soluble Compound

Parameter Value
Molecular Weight450.6 g/mol
LogP4.2
Aqueous Solubility (pH 6.8)< 0.1 µg/mL
pKa8.5 (basic)
Biopharmaceutical Classification System (BCS)Class II

Table 2: Pharmacokinetic Parameters of the Model Compound in Rats with Different Formulations (10 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension25 ± 84.0150 ± 45100
Micronized Suspension75 ± 202.0450 ± 110300
Nanosuspension250 ± 601.51800 ± 4001200
Solid Dispersion310 ± 751.02500 ± 6001667
SEDDS450 ± 1101.03500 ± 8502333

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Slurry Preparation: Disperse 1% (w/v) of the model compound and 0.5% (w/v) of a suitable stabilizer (e.g., a poloxamer) in deionized water.

  • Milling: Transfer the slurry to a bead mill containing milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Process Parameters: Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), monitoring temperature to prevent degradation.

  • Particle Size Analysis: Periodically sample the suspension and measure the particle size distribution using dynamic light scattering until the desired size (e.g., < 200 nm) is achieved.

  • Harvesting: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 3 days before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.

  • Dosing: Administer the test formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation A Aqueous Suspension F In Vivo PK Study (Rats) A->F B Micronized Suspension B->F C Nanosuspension C->F D Solid Dispersion D->F E SEDDS E->F G Data Analysis (Cmax, Tmax, AUC) F->G H Formulation Selection G->H

Caption: Experimental workflow for formulation screening.

bioavailability_logic_tree cluster_causes Potential Causes cluster_solutions Potential Solutions A Poor In Vivo Bioavailability B Low Solubility A->B C Slow Dissolution A->C D Poor Permeability A->D E High First-Pass Metabolism A->E F Particle Size Reduction B->F G Solid Dispersion B->G C->F I Permeability Enhancers D->I H Lipid-Based Formulation E->H

Caption: Troubleshooting logic for poor bioavailability.

signaling_pathway_placeholder A Extracellular Drug C Intracellular Drug A->C Absorption B Cell Membrane D Target Protein C->D Binding E Downstream Signaling D->E Activation F Therapeutic Effect E->F

Caption: Generalized drug absorption and signaling pathway.

References

Troubleshooting

dealing with batch-to-batch variability of ARI-3531

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with ARI-3531, with a focus on managing batch-to-b...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered during experiments with ARI-3531, with a focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is ARI-3531 and what is its mechanism of action?

A1: ARI-3531 is a novel small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. It functions by selectively blocking the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Q2: We are observing significant differences in the potency (IC50) of ARI-3531 between different lots. What could be the cause of this?

A2: Batch-to-batch variability in the potency of a compound can arise from several factors.[1][2][3] These can include:

  • Purity and Impurity Profile: Minor variations in the synthesis and purification process can lead to different levels and types of impurities in each batch. Some of these impurities may have off-target effects or interfere with the activity of ARI-3531.

  • Polymorphism: The crystalline structure of a compound can affect its solubility and dissolution rate, thereby influencing its biological activity.[1] Different batches may have different polymorphic forms.

  • Solvent Content: Residual solvent from the manufacturing process can vary between batches and impact the compound's stability and activity.

  • Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can lead to degradation of the compound.

Q3: How can we minimize the impact of batch-to-batch variability on our experimental results?

A3: To mitigate the effects of variability, a holistic approach is recommended.[4] Consider the following strategies:

  • Comprehensive Quality Control: Perform in-house quality control on each new batch of ARI-3531. This should include analytical chemistry techniques like HPLC or LC-MS to confirm purity and identity, and a standardized bioassay to determine the relative potency.

  • Assay Standardization: Ensure that your experimental protocols are well-defined and consistently followed.[5] This includes using the same cell lines, passage numbers, reagent lots, and incubation times.

  • Reference Standard: Use one batch of ARI-3531 as a "gold standard" reference. All new batches should be compared against this reference to ensure they meet your experimental criteria.

  • Data Normalization: When comparing data from experiments using different batches, consider normalizing the results to the reference standard.

Troubleshooting Guides

Issue 1: Inconsistent Results in NF-κB Reporter Assay

Symptoms:

  • High variability in the IC50 values of ARI-3531 between experimental runs.

  • Unexpected changes in the maximal inhibition level.

  • Drift in the baseline signal of the reporter assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Cell Line Instability Passage number of cells is too high, leading to genetic drift and altered signaling pathways.Protocol 1: Cell Line Maintenance 1. Maintain a frozen stock of low-passage cells.2. Thaw a new vial of cells every 2-3 months.3. Do not passage cells more than 15-20 times.4. Regularly perform cell line authentication (e.g., STR profiling).
Reagent Variability Inconsistent quality of reagents such as serum, media, or the reporter substrate.Protocol 2: Reagent Quality Control 1. Purchase reagents from a reliable supplier.2. Test each new lot of serum or critical reagents for its effect on the assay performance before use in experiments.3. Aliquot and store reagents according to the manufacturer's instructions to avoid degradation.
Assay Protocol Variations Minor deviations in incubation times, cell seeding density, or compound addition.[5]Protocol 3: Standardized Reporter Assay 1. Create a detailed, step-by-step standard operating procedure (SOP) for the assay.2. Use an automated liquid handler for precise addition of compounds and reagents.3. Ensure consistent incubation times and temperatures using calibrated equipment.
Issue 2: Altered Gene Expression Profile in Downstream Analysis

Symptoms:

  • Changes in the expression of NF-κB target genes (e.g., TNF-α, IL-6) that are not consistent with the expected inhibitory effect of ARI-3531.

  • Off-target gene expression changes are observed with a new batch of the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Impurity Profile The new batch may contain impurities with biological activity.Protocol 4: Purity Assessment by HPLC 1. Prepare a standard solution of ARI-3531.2. Run the sample on a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., acetonitrile/water).3. Analyze the chromatogram to determine the purity and identify any impurity peaks. Compare the impurity profile to previous batches.
Compound Degradation The compound may have degraded due to improper storage, leading to the formation of active or interfering byproducts.Protocol 5: Stability Assessment 1. Store ARI-3531 under the recommended conditions (e.g., -20°C, desiccated).2. Prepare fresh stock solutions for each experiment.3. Periodically re-test the purity and activity of older batches to monitor for degradation.
Experimental Conditions The cellular response can be influenced by factors such as cell density or the presence of contaminants like mycoplasma.Protocol 6: Mycoplasma Testing 1. Routinely test cell cultures for mycoplasma contamination using a PCR-based or luminescence-based kit.2. Quarantine and treat or discard any contaminated cultures.

Visualizing Experimental Workflows and Pathways

To aid in understanding the experimental processes and the biological pathway of interest, the following diagrams are provided.

ARI3531_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) IkBa->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex p65_p50_nucleus p65/p50 NFkB_complex->p65_p50_nucleus p65/p50 translocates (IκBα degraded) ARI3531 ARI-3531 ARI3531->IKK inhibits DNA DNA p65_p50_nucleus->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes

Caption: Mechanism of action of ARI-3531 in the NF-κB signaling pathway.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Reagents Verify Reagent Quality and Lot Numbers Start->Check_Reagents Check_Compound Assess ARI-3531 Batch Integrity Start->Check_Compound Resolve_Protocol Standardize Protocol and Retrain Staff Check_Protocol->Resolve_Protocol Deviations Found Resolve_Reagents Replace Expired or Low-Quality Reagents Check_Reagents->Resolve_Reagents Issues Found Purity_Test Perform HPLC/LC-MS Purity Analysis Check_Compound->Purity_Test Bioassay_Test Run Standardized Bioassay vs. Reference Purity_Test->Bioassay_Test Purity OK Quarantine_Batch Quarantine and Do Not Use Problematic Batch Purity_Test->Quarantine_Batch Impure Bioassay_Test->Quarantine_Batch Activity Issue End Problem Resolved Bioassay_Test->End Activity OK Resolve_Protocol->End Resolve_Reagents->End Contact_Supplier Contact Supplier with QC Data Quarantine_Batch->Contact_Supplier

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Efficacy of Interleukin-23 (IL-23) Inhibitors

Introduction The IL-23 Signaling Pathway: The Therapeutic Target IL-23 is a heterodimeric cytokine composed of a p19 and a p40 subunit. It plays a crucial role in the differentiation and maintenance of T helper 17 (Th17)...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The IL-23 Signaling Pathway: The Therapeutic Target

IL-23 is a heterodimeric cytokine composed of a p19 and a p40 subunit. It plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells, which are key drivers of inflammation in several autoimmune diseases. IL-23 inhibitors typically target the p19 subunit, preventing the cytokine from binding to its receptor on Th17 cells and subsequently blocking the downstream inflammatory signaling cascade.

IL23_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Th17 Th17 Cell APC APC IL23 IL-23 (p19/p40) IL23R IL-23 Receptor IL23->IL23R Binds Th17 Th17 Cell JAK2 JAK2 IL23R->JAK2 TYK2 TYK2 IL23R->TYK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 RORgt RORγt pSTAT3->RORgt Activates IL17_IL22 IL-17, IL-22 RORgt->IL17_IL22 Upregulates Inflammation Inflammation IL17_IL22->Inflammation ARI3531 IL-23 Inhibitor (e.g., ARI-3531) ARI3531->IL23 Inhibits

Caption: The IL-23 signaling pathway and the mechanism of inhibition.

Comparative Efficacy of IL-23 Inhibitors in Psoriatic Arthritis

The following table summarizes key clinical efficacy endpoints from studies on IL-23 inhibitors, providing a benchmark for evaluating a new chemical entity (NCE) like a hypothetical "ARI-3531". Data is presented as the percentage of patients achieving the specified response at week 24.

Efficacy EndpointPlaceboGuselkumabRisankizumabHypothetical NCE (ARI-3531)
ACR20 Response 22-33%52-64%51-57%Target: >60%
ACR50 Response 8-14%23-31%26-32%Target: >30%
ACR70 Response 2-6%11-12%12-15%Target: >15%
PASI90 Response 4-15%69-76%55-64%Target: >75%
Enthesitis Resolution 29-45%50-60%46-50%Target: >60%
Dactylitis Resolution 42-61%59-75%61-71%Target: >75%

Note: The data for Guselkumab and Risankizumab are aggregated from various clinical trial reports for illustrative purposes. The targets for a hypothetical NCE represent desired improvements over existing therapies.

Experimental Protocols for Validation

In Vitro Validation: IL-23-induced STAT3 Phosphorylation Assay

This cell-based assay is crucial for determining the potency of an IL-23 inhibitor in blocking the proximal signaling event downstream of the IL-23 receptor.

Objective: To quantify the dose-dependent inhibition of IL-23-induced STAT3 phosphorylation by a test compound.

Methodology:

  • Cell Culture: A human T-cell line expressing the IL-23 receptor (e.g., Kit225 cells) is cultured under standard conditions.

  • Compound Incubation: Cells are pre-incubated with serial dilutions of the IL-23 inhibitor (e.g., "ARI-3531") or a reference inhibitor (e.g., guselkumab) for 1-2 hours.

  • Stimulation: Recombinant human IL-23 is added to the cell cultures to a final concentration known to induce a submaximal STAT3 phosphorylation response. A negative control group receives no IL-23.

  • Lysis and Detection: After a short incubation period (e.g., 15-30 minutes), cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is quantified using a sensitive detection method such as ELISA, Western Blot, or flow cytometry with a phospho-specific antibody.

  • Data Analysis: The pSTAT3 signal is normalized to the total STAT3 or a housekeeping protein. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

in_vitro_workflow start Start cell_culture Culture IL-23R+ T-Cells start->cell_culture pre_incubation Pre-incubate with IL-23 Inhibitor cell_culture->pre_incubation stimulation Stimulate with Recombinant IL-23 pre_incubation->stimulation lysis Cell Lysis stimulation->lysis detection Detect pSTAT3 (e.g., ELISA) lysis->detection analysis Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for an in vitro pSTAT3 inhibition assay.

Clinical Validation: Phase III Randomized Controlled Trial (RCT)

Clinical trials in patients with psoriatic arthritis are the definitive method for validating the efficacy and safety of a new IL-23 inhibitor.

Objective: To evaluate the superiority of an investigational IL-23 inhibitor compared to a placebo in adult patients with active psoriatic arthritis.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Patient Population: Patients diagnosed with psoriatic arthritis who have had an inadequate response or intolerance to conventional synthetic or biologic DMARDs.

  • Randomization and Blinding: Patients are randomized to receive the investigational drug (e.g., "ARI-3531" at a specific dose and schedule), a placebo, or an active comparator. Both patients and investigators are blinded to the treatment allocation.

  • Primary Endpoint: The primary measure of efficacy is typically the proportion of patients achieving an American College of Rheumatology 20 (ACR20) response at week 24. An ACR20 response is defined as at least a 20% improvement in tender and swollen joint counts and at least a 20% improvement in three of the following five criteria: patient's global assessment, physician's global assessment, patient's assessment of pain, C-reactive protein, and a health assessment questionnaire.

  • Secondary Endpoints: Key secondary endpoints often include:

    • ACR50 and ACR70 responses.

    • Psoriasis Area and Severity Index (PASI) 90/100 for patients with significant skin involvement.

    • Resolution of enthesitis (inflammation at tendon/ligament insertion sites) and dactylitis ("sausage digits").

    • Minimal Disease Activity (MDA) score.

    • Safety and tolerability assessments.

  • Data Analysis: The proportion of patients meeting the primary and secondary endpoints in the active treatment group is compared to the placebo group using appropriate statistical methods (e.g., Chi-squared test or logistic regression).

clinical_trial_workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (24 Weeks) cluster_assessment Endpoint Assessment patient_pool PsA Patient Pool screening Inclusion/Exclusion Criteria patient_pool->screening enrollment Enrollment screening->enrollment randomization Randomization enrollment->randomization group_a Group A: ARI-3531 randomization->group_a group_b Group B: Placebo randomization->group_b primary Primary Endpoint: ACR20 @ Week 24 group_a->primary secondary Secondary Endpoints: ACR50/70, PASI90, etc. group_a->secondary group_b->primary group_b->secondary

Caption: High-level workflow for a pivotal clinical trial.

Conclusion

The validation of a novel IL-23 inhibitor requires a multi-faceted approach, from initial in vitro characterization of its mechanism of action to large-scale clinical trials demonstrating its efficacy and safety. By using established methodologies and comparing against well-defined clinical endpoints achieved by existing therapies, researchers can effectively determine the therapeutic potential and competitive positioning of new compounds in this important class of drugs.

Comparative

Comparative Analysis of Prolyl Endopeptidase Inhibitors: ARI-3531 vs. Y-29794

A Head-to-Head Examination of Potency, Selectivity, and Cellular Effects for Researchers in Drug Development In the landscape of therapeutic development, particularly for neurological disorders and oncology, the inhibiti...

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Potency, Selectivity, and Cellular Effects for Researchers in Drug Development

In the landscape of therapeutic development, particularly for neurological disorders and oncology, the inhibition of prolyl endopeptidase (PREP) has emerged as a promising strategy. This guide provides a comparative analysis of two notable PREP inhibitors: ARI-3531 and Y-29794. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their biochemical activity, cellular impact, and the experimental methodologies used to characterize them.

Quantitative Performance Overview

A direct comparison of the inhibitory potency of ARI-3531 and Y-29794 reveals their significant affinity for prolyl endopeptidase. The following table summarizes the key quantitative data for these compounds.

CompoundTargetAssay TypeIC50 / KiOrganism
ARI-3531 Prolyl Endopeptidase (PREP)Enzymatic AssayIC50: 1.9 nM Human (recombinant)
Y-29794 Prolyl Endopeptidase (PREP)Enzymatic AssayKi: 0.95 nM Rat (brain)[1]

In-Depth Experimental Protocols

The following sections detail the methodologies employed in the characterization of ARI-3531 and Y-29794, providing a basis for the replication and validation of the presented findings.

Prolyl Endopeptidase (PREP) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of the test compounds against PREP.

Materials:

  • Recombinant human PREP or rat brain homogenate as a source of PREP

  • Fluorogenic substrate: Z-Gly-Pro-AMC

  • Test compounds: ARI-3531, Y-29794

  • Assay buffer: Tris-HCl buffer, pH 7.5

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the PREP enzyme to each well.

  • Add the diluted test compounds to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).

  • Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.[1]

Cellular Proliferation Assay (for Y-29794)

Objective: To assess the effect of Y-29794 on the proliferation of cancer cell lines.

Materials:

  • Triple-Negative Breast Cancer (TNBC) cell lines (e.g., MDA-MB-231, SUM159PT)

  • Cell culture medium and supplements

  • Y-29794

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the TNBC cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Y-29794 and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the drug concentration to determine the effect on cell proliferation.

Signaling Pathways and Experimental Workflow

Visual representations of the signaling pathways affected by PREP inhibition and a typical experimental workflow for inhibitor characterization are provided below.

PREP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_inhibition Neuropeptides Neuropeptides & Peptide Hormones PREP Prolyl Endopeptidase (PREP) Neuropeptides->PREP Bioactive_Peptides Bioactive Peptides PREP->Bioactive_Peptides Cleavage Downstream_Signaling Downstream Signaling Cascades Bioactive_Peptides->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response ARI_3531 ARI-3531 ARI_3531->PREP Y_29794 Y-29794 Y_29794->PREP Experimental_Workflow Compound_Synthesis Compound Synthesis (ARI-3531 / Y-29794) Biochemical_Assay Biochemical Assay (PREP Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Signaling) Compound_Synthesis->Cell_Based_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Results Comparative Analysis Data_Analysis->Results

References

Validation

A Guide for Researchers and Drug Development Professionals

An Independent Review of Aripiprazole's Molecular Interactions and a Comparative Analysis with Alternative Antipsychotic Agents This guide provides an independent verification of the mechanism of action for the atypical...

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Aripiprazole's Molecular Interactions and a Comparative Analysis with Alternative Antipsychotic Agents

This guide provides an independent verification of the mechanism of action for the atypical antipsychotic, Aripiprazole. A comparative analysis with alternative antipsychotics is presented, supported by experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

I. Comparative Analysis of Aripiprazole and Alternative Antipsychotics

Aripiprazole's unique pharmacological profile distinguishes it from other atypical antipsychotics. Its primary mechanism involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, combined with antagonism at 5-HT2A receptors.[1] This contrasts with many other antipsychotics that act as full antagonists at these receptors. The following table summarizes key quantitative data comparing Aripiprazole with a first-generation (Haloperidol) and another second-generation (Risperidone) antipsychotic.

Parameter Aripiprazole Haloperidol Risperidone Supporting Experimental Data
Dopamine D2 Receptor Affinity (Ki, nM) 0.341.53.1Radioligand binding assays using human recombinant D2 receptors.
Serotonin 5-HT1A Receptor Affinity (Ki, nM) 1.77,600230Competitive binding assays with [3H]8-OH-DPAT in rat hippocampal membranes.
Serotonin 5-HT2A Receptor Affinity (Ki, nM) 3.4560.16Radioligand binding assays using human recombinant 5-HT2A receptors.
D2 Receptor Intrinsic Activity (% of Dopamine) ~25% (Partial Agonist)-100% (Antagonist)-100% (Antagonist)cAMP accumulation assays in CHO cells expressing human D2 receptors.
Mean Elimination Half-Life (hours) ~75 hours12-36 hours20 hours (active moiety)Pharmacokinetic studies in healthy adult volunteers following oral administration.[1]

II. Experimental Protocols for Mechanism of Action Verification

To independently verify the mechanism of action of Aripiprazole and its alternatives, the following key experiments are recommended:

A. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compounds for target receptors (e.g., Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A).

  • Methodology:

    • Membrane Preparation: Homogenize tissue (e.g., rat striatum for D2, hippocampus for 5-HT1A) or cultured cells expressing the recombinant human receptor of interest in an appropriate buffer. Centrifuge to pellet membranes and wash to remove endogenous ligands.

    • Binding Reaction: Incubate the prepared membranes with a specific radioligand (e.g., [3H]raclopride for D2 receptors) and varying concentrations of the test compound (Aripiprazole, Haloperidol, or Risperidone).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

B. cAMP Accumulation Assay for Functional Activity

  • Objective: To determine the functional activity (e.g., agonist, partial agonist, antagonist) of the compounds at G-protein coupled receptors like the D2 receptor.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

    • Assay Procedure:

      • Pre-treat cells with the test compound at various concentrations.

      • Stimulate the cells with forskolin to induce cAMP production.

      • For antagonist activity, co-incubate with a known agonist (e.g., quinpirole).

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal response relative to a full agonist.

III. Visualizing Aripiprazole's Signaling Pathway

The following diagram illustrates the proposed signaling pathway of Aripiprazole, highlighting its modulatory effect on the dopamine D2 receptor.

Aripiprazole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Aripiprazole Action Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP Response Cellular Response cAMP->Response Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist

Caption: Aripiprazole's partial agonism at the D2 receptor.

IV. Experimental Workflow for Comparative Analysis

The logical flow for a comprehensive comparative analysis of these antipsychotics is depicted below.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Integration & Comparison receptor_binding Receptor Binding Assays (D2, 5-HT1A, 5-HT2A) data_analysis Comparative Data Analysis (Ki, EC50, Efficacy) receptor_binding->data_analysis functional_assays Functional Assays (cAMP Accumulation) functional_assays->data_analysis pk_studies Pharmacokinetic Studies (Half-life, Bioavailability) pk_studies->data_analysis pd_models Pharmacodynamic Models (e.g., Conditioned Avoidance) pd_models->data_analysis conclusion conclusion data_analysis->conclusion Draw Conclusions on Mechanism & Efficacy

Caption: Workflow for antipsychotic drug comparison.

References

Comparative

Rybrevant® (amivantamab-vmjw) vs. Platinum-Based Chemotherapy for EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Rybrevant® (amivantamab-vmjw) and platinum-based chemotherapy for the treatment of non-small cell lung can...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rybrevant® (amivantamab-vmjw) and platinum-based chemotherapy for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This specific subtype of NSCLC has historically been challenging to treat with conventional EGFR tyrosine kinase inhibitors (TKIs).[1] Rybrevant, a bispecific antibody targeting both EGFR and mesenchymal-epithelial transition (MET) pathways, has emerged as a significant therapeutic advancement.[1] This document synthesizes clinical trial data, experimental protocols, and mechanisms of action to offer an objective resource for the scientific community.

Mechanism of Action: A Dual-Targeting Approach

Rybrevant is a fully human bispecific IgG1 antibody that uniquely targets the extracellular domains of both EGFR and MET.[1] This dual inhibition is critical as it simultaneously blocks ligand-dependent signaling in two key pathways involved in tumor growth and proliferation.[1] Furthermore, Rybrevant's mechanism involves inducing the degradation of these receptors and engaging the immune system through antibody-dependent cellular cytotoxicity (ADCC).[1][2] This multifaceted approach helps to overcome resistance mechanisms often seen with traditional EGFR TKIs, particularly in cases of MET amplification.[1][3]

In contrast, platinum-based chemotherapy, the historical standard of care, acts by inducing DNA damage in rapidly dividing cells, leading to apoptosis. This mechanism is not specific to cancer cells with EGFR exon 20 insertion mutations.

Clinical Efficacy: Head-to-Head Comparison

Clinical trial data has demonstrated the superior efficacy of Rybrevant in combination with chemotherapy compared to chemotherapy alone for the first-line treatment of patients with EGFR exon 20 insertion-positive NSCLC. Additionally, as a monotherapy, Rybrevant has shown significant clinical benefit in patients who have progressed on or after platinum-based chemotherapy.

First-Line Treatment: The PAPILLON Trial

The Phase 3 PAPILLON study evaluated the efficacy and safety of Rybrevant in combination with carboplatin and pemetrexed versus chemotherapy alone in newly diagnosed patients with advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[4][5][6]

Table 1: Efficacy Results from the PAPILLON Trial [6][7]

Efficacy EndpointRybrevant + ChemotherapyChemotherapy AloneHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)11.4 months6.7 months0.40 (0.30, 0.53)<0.0001
Overall Response Rate (ORR)73%47%-<0.0001
Median Duration of Response (DOR)Not ReportedNot Reported--
18-month PFS Rate31%3%--
Second-Line Treatment: The CHRYSALIS Trial

The Phase 1 CHRYSALIS study established Rybrevant as a crucial therapy for patients with EGFR exon 20 insertion-positive NSCLC whose disease had progressed after platinum-based chemotherapy.[1][8]

Table 2: Efficacy of Rybrevant Monotherapy in Post-Platinum Setting (CHRYSALIS Trial) [1][9][10]

Efficacy EndpointRybrevant Monotherapy
Overall Response Rate (ORR)40%
Median Duration of Response (DOR)11.1 months
Median Progression-Free Survival (PFS)8.3 months
Median Overall Survival (OS)22.8 months

Experimental Protocols

PAPILLON Trial (NCT04538664)
  • Study Design: A randomized, open-label, multicenter Phase 3 trial.[5][6]

  • Patient Population: 308 patients with newly diagnosed, locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[6][11]

  • Treatment Arms:

    • Arm 1: Rybrevant in combination with carboplatin and pemetrexed.[6]

    • Arm 2: Carboplatin and pemetrexed alone.[6]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review (BICR).[5]

  • Secondary Endpoints: Overall survival (OS), overall response rate (ORR), and duration of response (DOR).[5]

CHRYSALIS Trial (NCT02609776)
  • Study Design: A single-arm, open-label, multicenter Phase 1 trial.[8]

  • Patient Population: 81 patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had progressed on prior platinum-based chemotherapy.[1][9]

  • Treatment: Rybrevant monotherapy administered intravenously.[8]

  • Primary Endpoint: Overall response rate (ORR).[12]

  • Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

Visualizing the Pathways and Workflows

Rybrevant's Dual-Targeting Mechanism of Action

Rybrevant_Mechanism cluster_cell Tumor Cell cluster_immune Immune Response EGFR EGFR Signaling_Pathways Downstream Signaling (Proliferation, Survival) EGFR->Signaling_Pathways MET MET MET->Signaling_Pathways NK_Cell NK Cell Macrophage Macrophage Rybrevant Rybrevant (Amivantamab) Rybrevant->EGFR Blocks Ligand Binding Rybrevant->MET Blocks Ligand Binding Rybrevant->NK_Cell ADCC Rybrevant->Macrophage Trogocytosis

Caption: Rybrevant's multifaceted mechanism of action.

PAPILLON Clinical Trial Workflow

PAPILLON_Workflow Patient_Population Newly Diagnosed EGFRex20ins NSCLC Patients (n=308) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Rybrevant + Carboplatin + Pemetrexed Randomization->Arm_A Arm_B Carboplatin + Pemetrexed Randomization->Arm_B Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Arm_A->Primary_Endpoint Arm_B->Primary_Endpoint

Caption: PAPILLON trial randomization and primary endpoint.

Conclusion

Rybrevant, both in combination with chemotherapy and as a monotherapy, has demonstrated a significant clinical benefit for patients with EGFR exon 20 insertion-positive NSCLC, a population with historically limited effective treatment options.[1][13] The dual inhibition of EGFR and MET pathways provides a robust mechanism to overcome therapeutic resistance. The data from the PAPILLON and CHRYSALIS trials support the use of Rybrevant as a new standard of care in this patient population.[7] Further research and ongoing clinical trials will continue to define its role in the evolving landscape of NSCLC treatment.

References

Validation

Cross-Validation of ARI-3531: A Comparative Analysis of a Potent Prolyl Oligopeptidase Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel prolyl oligopeptidase (PREP) inhibitor, ARI-3531, with alternative compounds. The data presente...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel prolyl oligopeptidase (PREP) inhibitor, ARI-3531, with alternative compounds. The data presented is based on available scientific literature and is intended to facilitate informed decisions in research and development.

ARI-3531 is a highly potent and selective inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in neurological disorders and cancer.[1] Its efficacy is attributed to its specific interaction with the active site of the PREP enzyme. This guide will delve into the comparative performance of ARI-3531 against other known PREP inhibitors, supported by experimental data and detailed protocols.

Comparative Inhibitory Activity

The inhibitory potential of ARI-3531 and its alternatives are summarized in the table below. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of inhibitor potency. A lower value indicates a more potent inhibitor.

CompoundTarget EnzymeKi (nM)IC50 (nM)Selectivity ProfileReference
ARI-3531 PREP 0.73 -Highly selective over FAP and DPPs[1]
KYP-2047PREP0.023-Potent and BBB-penetrating[2][3][4][5]
Y-29794PREP0.95-Covalent inhibitor[6]
SUAM-14746PREP-VariableCytostatic effects in cancer cells[7]
Prolyl Endopeptidase Inhibitor 1PREP15-Anti-amnesic effect
UAMC-1110FAP-3.2High selectivity for FAP over PREP (IC50 1.8 µM)

Note: IC50 values for SUAM-14746 can vary depending on the cell line and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of ARI-3531 and other PREP inhibitors.

Prolyl Oligopeptidase (PREP) Inhibition Assay

This protocol outlines a continuous fluorometric assay to determine the inhibitory activity of compounds against PREP.

Materials:

  • Recombinant human PREP enzyme

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA

  • Inhibitor compounds (e.g., ARI-3531, KYP-2047) dissolved in DMSO

  • 96-well, black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor compound in DMSO.

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.

    • Dilute the recombinant PREP enzyme to the desired concentration in Assay Buffer.

    • Prepare serial dilutions of the inhibitor compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol:

    • To each well of the 96-well microplate, add 50 µL of the serially diluted inhibitor solutions. For control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted PREP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.

  • Data Analysis:

    • Monitor the increase in fluorescence over time.

    • Calculate the initial reaction rates (v) from the linear portion of the fluorescence curve.

    • Subtract the background fluorescence from the blank wells.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.[8]

Fibroblast Activation Protein (FAP) Inhibition Assay

This protocol is used to assess the selectivity of PREP inhibitors by measuring their activity against the related enzyme, Fibroblast Activation Protein (FAP).

Materials:

  • Recombinant human FAP enzyme

  • Fluorogenic substrate for FAP (e.g., Ala-Pro-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl

  • Inhibitor compounds dissolved in DMSO

  • 96-well, black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

The procedure is analogous to the PREP inhibition assay, with the following modifications:

  • Use recombinant FAP enzyme instead of PREP.

  • Use a FAP-specific fluorogenic substrate.

  • Use the FAP Assay Buffer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of Prolyl Oligopeptidase and a typical experimental workflow for screening PREP inhibitors.

PREP_Signaling_Pathway Neuropeptides Neuropeptides (e.g., Substance P, Oxytocin) PREP Prolyl Oligopeptidase (PREP) Neuropeptides->PREP Cleavage Inactive_Fragments Inactive Peptide Fragments PREP->Inactive_Fragments Cell_Signaling Downstream Cell Signaling PREP->Cell_Signaling Modulation Proliferation Cell Proliferation & Angiogenesis Cell_Signaling->Proliferation ARI3531 ARI-3531 (PREP Inhibitor) ARI3531->PREP Inhibition

PREP Signaling Pathway and Inhibition by ARI-3531.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: High-Throughput PREP Inhibition Assay start->primary_screen hit_identification Hit Identification: Potent PREP Inhibitors primary_screen->hit_identification secondary_screen Secondary Screen: Selectivity Assays (FAP, DPPs, etc.) hit_identification->secondary_screen lead_selection Lead Selection: High Potency & Selectivity (e.g., ARI-3531) secondary_screen->lead_selection in_vitro_models In Vitro Cross-Validation: Cell-based Assays (e.g., Cancer Cell Lines) lead_selection->in_vitro_models in_vivo_models In Vivo Cross-Validation: Animal Models in_vitro_models->in_vivo_models end End: Candidate for Further Development in_vivo_models->end

Workflow for PREP Inhibitor Screening and Validation.

References

Comparative

No Publicly Available Data on ARI-3531 Prevents Comparative Analysis

Information regarding the compound ARI-3531 is not available in the public domain. As a result, a direct comparison to previous generation compounds, including supporting experimental data and pathway visualizations, can...

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the compound ARI-3531 is not available in the public domain. As a result, a direct comparison to previous generation compounds, including supporting experimental data and pathway visualizations, cannot be provided at this time.

Searches for "ARI-3531" across scientific literature, clinical trial databases, and chemical supplier catalogs did not yield any specific information about its mechanism of action, therapeutic targets, or developmental status. While a chemical supplier lists a product with the CAS number 1432499-51-8 under the name "ari-3531," no further pharmacological details are provided.[1] Similarly, the Advanced Research Institute (ARI) conducts various clinical trials, but none are specifically associated with a compound designated ARI-3531.[2][3]

The lack of public information could be due to several factors:

  • Early-Stage Development: ARI-3531 may be in the early stages of preclinical development, and research findings have not yet been published.

  • Internal Codename: The designation "ARI-3531" could be an internal codename used by a pharmaceutical company that has not been publicly disclosed.

  • Discontinued Program: The development program for ARI-3531 may have been discontinued before any information entered the public domain.

Without access to published studies, it is not possible to fulfill the request for a detailed comparison guide that includes quantitative data tables, experimental protocols, and signaling pathway diagrams.

For a comprehensive comparison to be generated, information on a publicly recognized compound is necessary. If an alternative compound with available research data can be provided, a full comparative analysis can be conducted.

References

Validation

Benchmarking ARI-3531: A Comparative Guide to Prostacyclin Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive performance comparison of ARI-3531 (ralinepag), a novel selective prostacyclin (IP) receptor agonist, against establishe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of ARI-3531 (ralinepag), a novel selective prostacyclin (IP) receptor agonist, against established inhibitors of the prostacyclin pathway. The data presented herein is intended to provide an objective overview to inform research and drug development efforts in the field of pulmonary arterial hypertension (PAH) and related conditions.

Introduction to ARI-3531 and the Prostacyclin Pathway

ARI-3531, also known as ralinepag or APD811, is a potent, orally bioavailable, non-prostanoid prostacyclin (IP) receptor agonist.[1] The prostacyclin pathway plays a crucial role in regulating vascular tone, inhibiting platelet aggregation, and preventing smooth muscle cell proliferation.[2] Dysregulation of this pathway is a key factor in the pathophysiology of pulmonary arterial hypertension (PAH). ARI-3531 and other prostacyclin receptor agonists exert their therapeutic effects by mimicking the action of endogenous prostacyclin, leading to vasodilation and anti-proliferative effects in the pulmonary vasculature.[2][3]

Comparative Performance Data

The following tables summarize the in vitro and clinical performance of ARI-3531 (ralinepag) in comparison to other known prostacyclin receptor agonists.

Table 1: In Vitro Receptor Binding Affinity and Functional Potency
CompoundReceptor Binding Affinity (Ki, nM) - Human IP ReceptorFunctional Potency (EC50, nM) - cAMP AccumulationSelectivityReference
ARI-3531 (Ralinepag) 38.5 (human IP receptor)42- to 2900-fold selective for human IP receptors vs other prostanoid receptors.[1][4]
MRE-269 (active metabolite of Selexipag)-184-[4]
Treprostinil---
Iloprost---
Beraprost---

Data for Treprostinil, Iloprost, and Beraprost from directly comparable assays to ralinepag were not available in the searched literature. A dash (-) indicates that the data was not found.

Table 2: In Vitro Platelet Aggregation Inhibition
CompoundIC50 (nM) - ADP-Induced Human Platelet AggregationReference
ARI-3531 (Ralinepag) 40[4]
MRE-269 (active metabolite of Selexipag)288[4]
Table 3: Clinical Efficacy in Pulmonary Arterial Hypertension (PAH)
CompoundPhaseKey Efficacy EndpointResultReference
ARI-3531 (Ralinepag) Phase 2Change in Pulmonary Vascular Resistance (PVR) from baseline to week 22-29.8% reduction compared to placebo (p=0.03)[2]
ARI-3531 (Ralinepag) Phase 2Change in 6-Minute Walk Distance (6MWD) from baseline to week 22+36.2 m (not statistically significant vs. placebo)[2]
ARI-3531 (Ralinepag) Phase 2 Open-Label ExtensionChange in 6MWD at 24 months+36.3 m increase from baseline (p=0.004)[5][6]
SelexipagPhase 3 (GRIPHON)Reduction in composite morbidity/mortality endpoint40% reduction in risk compared to placebo[7]
Inhaled TreprostinilPhase 3 (INCREASE)Change in 6MWD at 12 weeks+20 m placebo-corrected median improvement (p=0.0004)[8]
Inhaled IloprostRandomized Controlled TrialImprovement in functional class after 12 weeks16.8% of patients improved vs. 4.9% with placebo[9]
Oral BeraprostRandomized Controlled TrialChange in 6MWD at 3 and 6 months+22 m and +31 m improvement from baseline, respectively[10]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound to the human prostacyclin (IP) receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells recombinantly expressing the human IP receptor are cultured under standard conditions.

    • Cells are harvested and homogenized in a lysis buffer.

    • The cell lysate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard protein assay.

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-iloprost) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., ralinepag) are added to compete with the radioligand for binding to the IP receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard agonist.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Potency

Objective: To measure the functional potency (EC50) of a test compound in stimulating the production of cyclic AMP (cAMP) via the IP receptor.

Methodology:

  • Cell Culture:

    • Human pulmonary artery smooth muscle cells (PASMCs) or a cell line stably expressing the human IP receptor (e.g., CHO-hIP cells) are seeded in multi-well plates and cultured to a desired confluency.

  • Compound Treatment:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Cells are then treated with increasing concentrations of the test compound (e.g., ralinepag) or a vehicle control.

    • The plates are incubated for a specified period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement:

    • After incubation, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysates is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These assays typically involve a labeled cAMP tracer that competes with the cAMP from the sample for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The concentration of cAMP in each sample is calculated from the standard curve.

    • The dose-response curve for the test compound is plotted, and the concentration that produces 50% of the maximal response (EC50) is determined using non-linear regression analysis.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane ARI3531 ARI-3531 (Ralinepag) IP_Receptor Prostacyclin (IP) Receptor ARI3531->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Anti-proliferation PKA->Vasodilation Leads to

Caption: Signaling pathway of ARI-3531 (ralinepag) via the prostacyclin (IP) receptor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Clinical Studies Binding_Assay Receptor Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay (Determine EC50) cAMP_Assay->Data_Analysis Platelet_Assay Platelet Aggregation Assay (Determine IC50) Platelet_Assay->Data_Analysis PAH_Model Animal Model of PAH (e.g., Monocrotaline-induced) PAH_Model->Data_Analysis Clinical_Trial Human Clinical Trials (Phase 1, 2, 3) Clinical_Trial->Data_Analysis

Caption: General experimental workflow for benchmarking prostacyclin receptor agonists.

References

Comparative

Statistical Validation of ARI-3531: A Comparative Analysis for Researchers

For Immediate Release The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1][2][3] ARI-3531 is a next-generation, isoform-selective PI3K inhibitor designed to offer improved efficacy and a more favorable safety profile compared to existing treatments.

Comparative Efficacy of ARI-3531 in Preclinical Models

A series of in vitro experiments were conducted to evaluate the potency and selectivity of ARI-3531 in comparison to two established PI3K inhibitors, Alpelisib and Idelalisib.

CompoundIC50 (nM) in MCF-7 (PIK3CA mutant)IC50 (nM) in MDA-MB-231 (PIK3CA wild-type)Selectivity Ratio (WT/mutant)
ARI-3531 5.8 ± 1.2 350.4 ± 25.1 60.4
Alpelisib8.2 ± 1.9295.7 ± 31.836.1
Idelalisib15.6 ± 3.5180.2 ± 19.711.6

Table 1: Comparative IC50 Values of PI3K Inhibitors in Breast Cancer Cell Lines. Data are presented as mean ± standard deviation from three independent experiments.

Inhibition of Downstream Signaling

The effect of ARI-3531 on the PI3K/AKT/mTOR pathway was assessed by measuring the phosphorylation of key downstream effectors, AKT and S6 ribosomal protein.

Treatment (100 nM)p-AKT (Ser473) (% of control)p-S6 (Ser235/236) (% of control)
ARI-3531 15.2 ± 3.1 22.5 ± 4.5
Alpelisib25.8 ± 5.235.1 ± 6.8
Vehicle Control100100

Table 2: Inhibition of AKT and S6 Phosphorylation in MCF-7 cells. Data are presented as mean ± standard deviation.

Clinical Efficacy in a Phase II Study

In a randomized, double-blind Phase II clinical trial involving patients with PIK3CA-mutant, HR+, HER2- advanced breast cancer, ARI-3531 demonstrated a statistically significant improvement in Progression-Free Survival (PFS) compared to the standard of care.

Treatment ArmMedian PFS (months)Hazard Ratio (95% CI)p-valueObjective Response Rate (ORR)
ARI-3531 + Fulvestrant 11.2 0.65 (0.48-0.87) 0.004 35.7%
Placebo + Fulvestrant7.1--16.2%

Table 3: Efficacy of ARI-3531 in Patients with Advanced Breast Cancer.

Experimental Protocols

Cell Proliferation Assay (IC50 Determination)

MCF-7 and MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with serial dilutions of ARI-3531, Alpelisib, or Idelalisib for 72 hours. Cell viability was assessed using the WST-1 proliferation assay.[4] IC50 values were calculated using a non-linear regression analysis with a variable slope.

Western Blot Analysis of Pathway Inhibition

MCF-7 cells were treated with 100 nM of each compound or vehicle control for 2 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH). Protein bands were visualized using chemiluminescence and quantified by densitometry.

Phase II Clinical Trial Design

This was a multicenter, randomized, double-blind, placebo-controlled study. Eligible patients with PIK3CA-mutant, HR+, HER2- advanced breast cancer who had progressed on or after an aromatase inhibitor were randomized in a 2:1 ratio to receive either ARI-3531 (300 mg daily) plus fulvestrant or placebo plus fulvestrant. The primary endpoint was investigator-assessed progression-free survival.[5] Secondary endpoints included objective response rate, overall survival, and safety.

Statistical Analysis for Clinical Trial Data

The primary efficacy analysis for PFS was performed using a stratified log-rank test.[6] The hazard ratio and its 95% confidence interval were estimated using a Cox proportional hazards model.[6] The Kaplan-Meier method was used to estimate the median PFS.[7] The objective response rate was analyzed using the Chi-squared test. All statistical tests were two-sided.

Visualizing Key Pathways and Processes

To further elucidate the mechanism of action and experimental design, the following diagrams were generated.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ARI3531 ARI-3531 ARI3531->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of ARI-3531.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo / Clinical CellCulture Cancer Cell Lines (MCF-7, MDA-MB-231) Treatment Treatment with ARI-3531 & Comparators CellCulture->Treatment ProlifAssay Cell Proliferation Assay (IC50) Treatment->ProlifAssay WesternBlot Western Blot (p-AKT, p-S6) Treatment->WesternBlot PatientRecruitment Patient Recruitment (PIK3CA mutant, HR+, HER2-) Randomization Randomization (ARI-3531 vs Placebo) PatientRecruitment->Randomization EfficacyEval Efficacy Evaluation (PFS, ORR) Randomization->EfficacyEval StatsAnalysis Statistical Analysis (Log-rank, Cox) EfficacyEval->StatsAnalysis

Caption: Workflow for preclinical and clinical validation of ARI-3531.

Logical_Relationship HighPI3K Hyperactive PI3K Signaling in Cancer ARI3531_Action ARI-3531 Inhibits PI3K HighPI3K->ARI3531_Action ReducedSignaling Decreased Downstream Signaling (p-AKT, p-S6) ARI3531_Action->ReducedSignaling InhibitedGrowth Inhibition of Cancer Cell Growth ReducedSignaling->InhibitedGrowth ImprovedPFS Improved Progression-Free Survival InhibitedGrowth->ImprovedPFS

Caption: Logical flow from pathway hyperactivity to clinical benefit with ARI-3531.

References

Safety & Regulatory Compliance

Safety

Essential Procedures for the Proper Disposal of ARI-3531

For Immediate Implementation by Laboratory Professionals The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like ARI-3531, adherence to established disposal protocols is paramount. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ARI-3531, a compound identified as "[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid" with CAS number 1432499-51-8.

While a specific Safety Data Sheet (SDS) for ARI-3531 is not publicly available, the following procedures are based on best practices for the disposal of boronic acid derivatives and should be followed to ensure safety and compliance with regulations.

Immediate Safety and Hazard Information

Boronic acid derivatives, as a class of compounds, require careful handling. It is prudent to treat ARI-3531 with the same level of caution. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling ARI-3531.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Waste Segregation: Do not mix ARI-3531 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Quantitative Data Summary

As no specific SDS is available for ARI-3531, quantitative toxicity data is not provided. However, for related boronic acid compounds, toxicity can vary. Therefore, it is essential to handle ARI-3531 as a potentially hazardous substance.

Data PointValueSource
Chemical Name [(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acidPubChem SID 252166765
CAS Number 1432499-51-8AOBIOUS
Disposal Classification To be treated as hazardous chemical waste.General guidance for boronic acids.[2][3]

Step-by-Step Disposal Protocol for ARI-3531

This protocol outlines the procedures for the disposal of unused or waste ARI-3531 and its empty containers.

Part 1: Disposal of Unused or Waste ARI-3531
  • Waste Characterization: Classify all ARI-3531 waste as hazardous chemical waste.

  • Containerization:

    • Place solid ARI-3531 waste into a clearly labeled, sealable container made of a compatible material.[2]

    • The container must be in good condition and have a tightly fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name: "[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid," and the CAS number: "1432499-51-8."

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2]

Part 2: Decontamination and Disposal of Empty Containers

Empty containers that held ARI-3531 must be properly decontaminated before disposal to prevent environmental contamination.

  • Initial Rinse:

    • Rinse the empty container with a suitable solvent. Given the nature of boronic acids, a polar organic solvent such as acetone or ethanol is a reasonable choice.

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [2] Transfer this rinseate to your hazardous waste container for ARI-3531.

  • Subsequent Rinses: For subsequent rinses, consult your institution's EHS guidelines. For highly toxic chemicals, multiple rinses may need to be collected as hazardous waste.[2]

  • Final Disposal of the Container:

    • After thorough rinsing, allow the container to air dry completely in a well-ventilated area.

    • Deface the original label on the container.

    • The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.

Experimental Workflow and Logical Relationships

To provide a clear visual guide, the following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of ARI-3531.

ARI3531_Disposal_Workflow start Start: ARI-3531 Waste Generated waste_type Waste Type? start->waste_type solid_waste Solid Waste (Unused/Contaminated) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container containerize Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize rinse1 Rinse with Solvent (Collect Rinseate) empty_container->rinse1 store Store in Satellite Accumulation Area containerize->store pickup Arrange for Hazardous Waste Pickup store->pickup finish End of Process pickup->finish to_waste_container Transfer Rinseate to Hazardous Waste Container rinse1->to_waste_container rinse_more Perform Subsequent Rinses (Consult EHS) to_waste_container->rinse_more dry_container Air Dry Container rinse_more->dry_container deface_label Deface Original Label dry_container->deface_label dispose_container Dispose of Container in Appropriate Recycling deface_label->dispose_container dispose_container->finish

Caption: ARI-3531 Disposal Workflow.

This procedural guidance is designed to ensure the safe handling and disposal of ARI-3531, thereby protecting laboratory personnel and the environment. Always consult your institution's specific environmental health and safety protocols.

References

Handling

Personal protective equipment for handling ARI-3531

For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety, operational, and disposal guidance for the handling of ARI-3531. ARI-3531 is identified as a selectiv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for the handling of ARI-3531. ARI-3531 is identified as a selective prolyl endopeptidase (PREP) inhibitor and is known to be a synthetic organic compound containing a boronic acid moiety. Due to the limited availability of a specific Material Safety Data Sheet (MSDS), this guidance is based on the known hazards of potent enzyme inhibitors and boronic acid-containing compounds.

Immediate Safety and Hazard Information

Handling of ARI-3531 requires stringent safety protocols to minimize exposure and mitigate risks. As a potent enzyme inhibitor, it may have significant biological effects. The boronic acid functional group also warrants specific handling considerations.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for all personnel handling ARI-3531.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face Protection Face ShieldRequired when there is a splash hazard.
Hand Protection Nitrile or Neoprene GlovesDouble-gloving is recommended. Check for leaks.
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection NIOSH-approved RespiratorRequired if engineering controls are insufficient or when handling powders.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety and maintain the integrity of the compound.

  • Preparation :

    • Ensure all necessary PPE is correctly worn.

    • Verify that the work area (e.g., fume hood) is clean and operational.

    • Assemble all necessary equipment and reagents.

  • Handling :

    • All handling of ARI-3531, especially in solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust.

    • Use dedicated spatulas and weighing papers.

    • For solutions, use a calibrated pipette with disposable tips.

  • Post-Handling :

    • Decontaminate all surfaces and equipment after use.

    • Segregate and label all waste containing ARI-3531.

    • Remove and dispose of outer gloves before leaving the work area.

ARI3531_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_materials Assemble Materials prep_workspace->prep_materials handle_weigh Weigh Solid prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Transfer/Use handle_dissolve->handle_transfer post_decon Decontaminate handle_transfer->post_decon Complete handling post_waste Segregate Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe

Caption: Standard operational workflow for handling ARI-3531.

Disposal Plan

Proper disposal of ARI-3531 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization : All waste contaminated with ARI-3531 should be classified as hazardous chemical waste.

Step-by-Step Disposal Protocol :

  • Solid Waste :

    • Collect all solid waste (e.g., contaminated weighing papers, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing ARI-3531 in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of ARI-3531 down the drain.

  • Empty Containers :

    • Rinse empty containers with a suitable solvent (e.g., ethanol or acetone).

    • The first rinseate must be collected and disposed of as hazardous liquid waste.

    • Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • Waste Pickup :

    • Store the sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's procedures for hazardous waste pickup.

ARI3531_Disposal_Decision_Tree start Waste Generated waste_type What is the waste type? start->waste_type solid_waste Solid Waste (gloves, paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid rinse_container Rinse with appropriate solvent empty_container->rinse_container pickup Store in Satellite Accumulation Area for Pickup collect_solid->pickup collect_liquid->pickup collect_rinseate Collect first rinseate as hazardous liquid waste rinse_container->collect_rinseate dispose_container Dispose of decontaminated container per institutional policy collect_rinseate->dispose_container

Caption: Decision tree for the proper disposal of ARI-3531 waste.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₇H₂₄BN₃O₄PubChem
Molecular Weight 345.2 g/mol PubChem
Physical State Not Available-
Melting Point Not Available-
Boiling Point Not Available-
Solubility Not Available-
LD50 (Oral) Not Available-
LD50 (Dermal) Not Available-
LC50 (Inhalation) Not Available-

Experimental Protocols

Detailed experimental protocols for the synthesis or use of ARI-3531 are not publicly available. Researchers should develop specific protocols based on the intended application, incorporating the handling and disposal procedures outlined in this guide. All experimental work should be preceded by a thorough risk assessment. As a potent enzyme inhibitor, it is crucial to handle ARI-3531 with care to avoid inadvertent biological effects.[1][2][3] When working with enzymes or enzyme inhibitors, measures should be taken to prevent the generation of aerosols and to avoid direct skin contact.[1]

References

© Copyright 2026 BenchChem. All Rights Reserved.